Metipranolol
Description
A beta-adrenergic antagonist effective for both beta-1 and beta-2 receptors. It is used as an antiarrhythmic, antihypertensive, and antiglaucoma agent.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1989 and is indicated for glaucoma.
See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4/h7,10,15,18,20H,8-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIPXWYNLPYNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046078 | |
| Record name | Metipranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metipranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.73e-01 g/L | |
| Record name | Metipranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metipranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22664-55-7 | |
| Record name | Metipranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22664-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metipranolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metipranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metipranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metipranolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METIPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39AL81KEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Metipranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105-107 °C, 105 - 107 °C | |
| Record name | Metipranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metipranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Metipranolol synthesis pathway and starting materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metipranolol is a non-selective β-adrenergic receptor antagonist utilized primarily in the treatment of glaucoma and ocular hypertension. Its synthesis is a multi-step process involving the formation of an aryloxypropanolamine structure, a common feature among β-blockers. This technical guide provides a detailed overview of the primary synthesis pathway for this compound, including the starting materials, key chemical reactions, and representative experimental protocols. Additionally, it outlines the β-adrenergic signaling pathway that this compound antagonizes, offering a complete picture for researchers in drug discovery and development.
This compound Synthesis Pathway
The most common and industrially viable synthesis of this compound proceeds through a two-step pathway starting from 4-hydroxy-2,3,6-trimethylphenyl acetate. This precursor is first reacted with an epoxide, typically epichlorohydrin, to form a glycidyl ether intermediate. This intermediate is then subjected to aminolysis with isopropylamine to yield the final this compound molecule.
Starting Materials
The primary starting materials for the synthesis of this compound are:
-
4-hydroxy-2,3,6-trimethylphenyl acetate: This is the key aromatic precursor that forms the core structure of this compound.
-
Epichlorohydrin (or (S)-2-(chloromethyl)oxirane): This reagent provides the three-carbon propanolamine backbone.
-
Isopropylamine (propan-2-amine): This amine introduces the isopropylamino group characteristic of many β-blockers.
Synthesis of the Precursor: 4-hydroxy-2,3,6-trimethylphenyl acetate
The starting material, 4-hydroxy-2,3,6-trimethylphenyl acetate, can be synthesized from trimethylhydroquinone through acetylation.
Reaction Scheme:
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These are based on established methods for the synthesis of aryloxypropanolamines and should be adapted and optimized for specific laboratory conditions.
Synthesis of 4-hydroxy-2,3,6-trimethylphenyl acetate
Methodology:
-
To a solution of trimethylhydroquinone (1 equivalent) in a suitable solvent such as acetic acid, add acetic anhydride (1.1 equivalents).
-
A catalytic amount of a strong acid, for example, sulfuric acid, can be added to accelerate the reaction.
-
The reaction mixture is stirred at room temperature for several hours or gently heated to ensure complete mono-acetylation.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of this compound
Step 1: Synthesis of 1-(4-acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)
Methodology:
-
4-hydroxy-2,3,6-trimethylphenyl acetate (1 equivalent) is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
A base, typically sodium hydroxide (1.1 equivalents), is added to the solution to form the corresponding phenoxide.
-
Epichlorohydrin (1.2 equivalents) is then added to the reaction mixture.
-
The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude glycidyl ether intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.
Step 2: Synthesis of (RS)-1-(4-acetoxy-2,3,6-trimethylphenoxy)-3-(isopropylamino)propan-2-ol (this compound)
Methodology:
-
The crude 1-(4-acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.
-
Isopropylamine (3-5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours until the epoxide is consumed (monitored by TLC).
-
The excess isopropylamine and solvent are removed by distillation.
-
The resulting crude this compound is then purified. Purification can be achieved by converting the free base into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by recrystallization.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound, based on typical yields for analogous aryloxypropanolamine syntheses. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Synthesis of 4-hydroxy-2,3,6-trimethylphenyl acetate | Trimethylhydroquinone, Acetic Anhydride | Acetic Acid, H₂SO₄ (cat.) | 25-50 | 2-4 | 85-95 |
| Synthesis of 1-(4-acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane | 4-hydroxy-2,3,6-trimethylphenyl acetate, Epichlorohydrin | NaOH, Ethanol | Reflux | 4-8 | 80-90 |
| Synthesis of this compound | 1-(4-acetoxy-2,3,6-trimethylphenoxy)-2,3-epoxypropane, Isopropylamine | Ethanol | Reflux | 6-12 | 70-85 |
Signaling Pathway and Mechanism of Action
This compound functions as a non-selective antagonist of β-adrenergic receptors (β1 and β2). These receptors are a class of G protein-coupled receptors (GPCRs) that are activated by catecholamines like epinephrine and norepinephrine. The antagonism of these receptors by this compound leads to a reduction in the production of aqueous humor in the eye, thereby lowering intraocular pressure.
The β-adrenergic signaling pathway that is inhibited by this compound is depicted below:
Figure 1. The β-adrenergic signaling pathway antagonized by this compound.
The diagram above illustrates the canonical Gs-coupled β-adrenergic signaling cascade. The binding of an agonist (epinephrine or norepinephrine) to the β-adrenergic receptor activates the Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response. In the ciliary body of the eye, this pathway is involved in the production of aqueous humor. This compound, by blocking the receptor, prevents this cascade from being initiated, thus reducing aqueous humor production.
Conclusion
The synthesis of this compound is a well-established process rooted in the fundamental reactions of organic chemistry. This guide provides a comprehensive overview of the synthetic pathway, starting materials, and detailed experimental protocols that can serve as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of both the chemical synthesis and the biological mechanism of action is crucial for the innovation of new and improved therapeutic agents.
An In-depth Technical Guide to the Chemical Structure and Properties of Metipranolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metipranolol is a non-selective β-adrenergic receptor antagonist that has been primarily utilized in ophthalmic preparations for the management of glaucoma and ocular hypertension.[1][2][3][4][5] Its therapeutic effect is mainly attributed to the reduction of aqueous humor production, which in turn lowers intraocular pressure. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. It also delves into its pharmacological mechanism of action, associated signaling pathways, and key experimental protocols relevant to its study and development.
Chemical Structure and Identification
This compound is chemically described as (RS)-4-{[-2-hydroxy-3-(isopropylamino)propyl]oxy}-2,3,6-trimethylphenyl acetate. It is a racemic mixture containing one chiral center.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate |
| CAS Number | 22664-55-7 |
| Molecular Formula | C₁₇H₂₇NO₄ |
| Molecular Weight | 309.40 g/mol |
| Chirality | Racemic |
Physicochemical Properties
This compound is a white, crystalline solid. Its physicochemical properties are crucial for its formulation, absorption, and distribution.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 105-107 °C | |
| Solubility | 589 mg/L in water | |
| pKa (Strongest Basic) | 9.67 | |
| LogP | 2.66 |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-hydroxy-2,3,6-trimethylphenyl acetate with an epoxide, followed by reaction with isopropylamine. A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound (General Approach)
Step 1: Synthesis of the Epoxide Intermediate
-
To a solution of 4-hydroxy-2,3,6-trimethylphenyl acetate in a suitable solvent (e.g., ethanol or acetone), add a base such as sodium hydroxide or potassium carbonate.
-
Stir the mixture at room temperature to form the corresponding phenoxide salt.
-
Add epichlorohydrin to the reaction mixture, and heat under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude epoxide by column chromatography or distillation under reduced pressure.
Step 2: Synthesis of this compound
-
Dissolve the purified epoxide intermediate in a suitable solvent such as isopropanol.
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess isopropylamine and solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Analytical Methods
The quantification and quality control of this compound in bulk drug and pharmaceutical formulations are typically performed using high-performance liquid chromatography (HPLC) and gas chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the analysis of this compound, especially in the presence of its degradation products.
Experimental Protocol: HPLC Analysis of this compound in Ophthalmic Solutions
The following is a representative HPLC method for the determination of this compound in ophthalmic solutions, based on methods for similar beta-blockers.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with the pH adjusted to 3.0 with phosphoric acid. The ratio of acetonitrile to buffer should be optimized to achieve adequate separation (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 278 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Sample Preparation:
-
Accurately measure a volume of the ophthalmic solution equivalent to a known concentration of this compound.
-
Dilute the sample with the mobile phase to a final concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
To establish the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 60 °C), and photolytic degradation (e.g., exposure to UV light). The developed HPLC method should be able to separate the intact drug from any degradation products.
-
Gas Chromatography (GC)
GC, often coupled with mass spectrometry (GC-MS), provides a highly sensitive and specific method for the determination of this compound, particularly in biological matrices.
Experimental Protocol: GC-MS Analysis of this compound
The following is a general procedure for the GC-MS analysis of this compound, which often requires derivatization to improve its volatility and chromatographic properties.
-
Instrumentation:
-
GC System: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: An initial temperature of 150 °C, held for 1 minute, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.
-
MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
-
Sample Preparation and Derivatization:
-
Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction is typically required to isolate this compound from the matrix.
-
Derivatization: The extracted this compound is derivatized to increase its volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample with the derivatizing agent at 70 °C for 30 minutes.
-
Pharmacology and Mechanism of Action
This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. This blockade is competitive and reversible. The primary therapeutic effect of this compound in glaucoma is the reduction of intraocular pressure, which is achieved by decreasing the production of aqueous humor. It has no significant intrinsic sympathomimetic activity, membrane-stabilizing activity, or local anesthetic effect at therapeutic concentrations.
Signaling Pathway of Beta-Adrenergic Receptor Blockade
The mechanism of action of this compound involves the inhibition of the canonical G-protein coupled receptor (GPCR) signaling pathway activated by catecholamines like epinephrine and norepinephrine.
Caption: Inhibition of the beta-adrenergic signaling pathway by this compound.
Pharmacokinetics
This compound is rapidly and extensively metabolized, primarily to its active metabolite, deacetylthis compound. The elimination half-life of this compound is approximately 3 hours.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Metabolism | Rapid and complete to deacetylthis compound | |
| Onset of Action (Ophthalmic) | ≤ 30 minutes | |
| Peak Effect (Ophthalmic) | ~ 2 hours | |
| Duration of Action (Ophthalmic) | Up to 24 hours | |
| Elimination Half-Life | ~ 3 hours |
Experimental Workflows
The research and development of a beta-blocker like this compound follows a structured workflow from initial discovery to preclinical and clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. drugs.com [drugs.com]
- 4. Ocular this compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Metipranolol Pharmacokinetics and Metabolism in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of metipranolol, a non-selective beta-adrenergic receptor blocker, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the preclinical assessment of its efficacy and safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to support further research and development.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been primarily investigated in dogs and rabbits, with limited data available for rats. A key characteristic of this compound is its rapid and extensive conversion to its active metabolite, deacetylthis compound. Consequently, pharmacokinetic studies often focus on the disposition of this active metabolite.
Canine Pharmacokinetics
Limited specific pharmacokinetic parameters for this compound in dogs are available in publicly accessible literature. One study involved the intravenous administration of 0.3 mg/kg of this compound to healthy dogs to investigate its pharmacodynamic effects, but detailed pharmacokinetic data from this study are not provided.
For the related compound metoprolol, intravenous administration in dogs resulted in a terminal half-life of approximately 1.33 hours, a volume of distribution at steady state (Vdss) of 1.04 L/kg, and a total body clearance of 6.55 L/hr[1]. While not directly transferable, these values for a structurally similar beta-blocker can provide a general reference for expected pharmacokinetic behavior in canines.
Rabbit Pharmacokinetics
In rabbits, this compound is primarily studied via topical ocular administration for its intraocular pressure-lowering effects. Following topical application of 0.3% and 0.6% this compound solutions, the drug effectively blocks systemic beta-adrenergic responses, indicating systemic absorption[2].
One study measured the concentration of the active metabolite, deacetylthis compound, in the aqueous humor of rabbits after topical administration. While this provides insights into ocular disposition, it does not offer a complete picture of systemic pharmacokinetics.
Rodent Pharmacokinetics
There is a significant lack of publicly available pharmacokinetic data for this compound specifically in rats. However, extensive research has been conducted on the pharmacokinetics of the related beta-blocker, metoprolol, in this species. Studies on metoprolol in rats have explored the impact of age and genetic strain on its pharmacokinetic parameters, revealing differences in clearance and bioavailability[3][4]. These studies highlight the importance of considering such factors when extrapolating animal data.
Table 1: Summary of Available Pharmacokinetic Information for this compound and Related Beta-Blockers in Animal Models
| Species | Compound | Route of Administration | Dose | Key Findings | Reference |
| Dog | This compound | Intravenous | 0.3 mg/kg | Focus on pharmacodynamic effects, limited PK data. | N/A |
| Dog | Metoprolol | Intravenous | Not Specified | t½: ~1.33 h, Vdss: 1.04 L/kg, CL: 6.55 L/hr | [1] |
| Rabbit | This compound | Topical (ocular) | 0.3% & 0.6% solutions | Systemic absorption confirmed by blockade of beta-adrenergic responses. | |
| Rat | Metoprolol | Oral | Not Specified | AUC 5-fold higher in DA rats compared to Wistar rats. |
Note: This table highlights the limited availability of specific quantitative pharmacokinetic data for this compound in animal models.
Metabolism of this compound
The primary metabolic pathway for this compound across species is deacetylation to its pharmacologically active metabolite, deacetylthis compound. This biotransformation is rapid and extensive.
Metabolic Pathways
Deacetylation: The ester linkage in this compound is hydrolyzed to form deacetylthis compound. This is the principal metabolic conversion.
Further metabolism of deacetylthis compound is likely but has not been extensively characterized in animal models. Based on the metabolism of similar beta-blockers like metoprolol and propranolol, subsequent metabolic steps could involve:
-
O-demethylation
-
Aliphatic hydroxylation
-
Oxidative deamination
-
Glucuronidation
In dogs, the major oxidative metabolic pathways for the related compound metoprolol are O-demethylation and N-dealkylation, with alpha-hydroxylation being a minor pathway. The metabolism of propranolol in dogs has been shown to be stereoselective, with different pathways favored for the (+) and (-) enantiomers.
The following diagram illustrates the primary metabolic pathway of this compound and potential subsequent routes based on the metabolism of similar compounds.
Experimental Protocols
Detailed experimental protocols for this compound pharmacokinetic studies in animal models are scarce in the literature. However, a general methodology can be inferred from studies on similar beta-blockers.
General Pharmacokinetic Study Design
A typical pharmacokinetic study in an animal model, such as a dog, would involve the following steps:
-
Animal Model: Healthy, adult male or female dogs (e.g., Beagle) are commonly used. Animals are fasted overnight before drug administration.
-
Drug Administration:
-
Intravenous (IV): A single bolus of this compound solution is administered via a cephalic or saphenous vein.
-
Oral (PO): A tablet or capsule containing a known dose of this compound is administered, followed by a small amount of water to ensure swallowing.
-
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from a catheter placed in a peripheral vein. An automated blood sampling system can be used to facilitate frequent collection.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its metabolite, deacetylthis compound, are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd).
The following diagram outlines a typical workflow for a canine pharmacokinetic study.
Analytical Methodology
LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices. A general procedure would involve:
-
Sample Preparation: Protein precipitation is a common and straightforward method for extracting the analytes from plasma. An organic solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A mobile phase gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with formic acid) is used to separate the analytes.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Conclusion
The available literature on the pharmacokinetics and metabolism of this compound in animal models is limited, with a significant portion of the data pertaining to the related compound, metoprolol. The primary metabolic pathway for this compound is deacetylation to the active metabolite, deacetylthis compound. Further research is warranted to fully characterize the pharmacokinetic profiles of both this compound and deacetylthis compound in common preclinical species such as dogs, rabbits, and rats. Such studies would be invaluable for establishing accurate dose-response relationships and for the successful translation of preclinical findings to clinical applications. The methodologies outlined in this guide, derived from studies on similar compounds, provide a robust framework for conducting future investigations into the disposition of this compound in animal models.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of metoprolol and propranolol in the female DA and female Wistar rat: the female DA rat is not always an animal model for poor metabolizers of CYP2D6 [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Deacetyl-metipranolol: An In-Depth Technical Guide to the Active Metabolite of Metipranolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metipranolol is a non-selective beta-adrenergic receptor antagonist primarily used in ophthalmic preparations to reduce intraocular pressure in patients with glaucoma and ocular hypertension. Following administration, this compound undergoes rapid and complete metabolism, being deacetylated to its active metabolite, deacetyl-metipranolol. This conversion is so swift and thorough that the pharmacokinetic and pharmacodynamic effects observed after this compound administration are predominantly attributable to deacetyl-metipranolol. This guide provides a comprehensive technical overview of deacetyl-metipranolol, focusing on its pharmacological properties, metabolism, and the experimental methodologies employed in its study.
Metabolism of this compound to Deacetyl-metipranolol
The primary metabolic pathway for this compound is its hydrolysis to deacetyl-metipranolol. This biotransformation occurs rapidly, primarily during the first pass through the liver. The reaction involves the cleavage of the acetate ester group from the parent this compound molecule.
Caption: Metabolic conversion of this compound to its active metabolite, Deacetyl-metipranolol.
Pharmacological Activity
The primary pharmacodynamic effect of deacetyl-metipranolol in its clinical application is the reduction of intraocular pressure (IOP). This is achieved by decreasing the production of aqueous humor. The onset of action is typically within 30 minutes, with the maximum effect observed at approximately 2 hours, and the duration of action can extend up to 24 hours.
Signaling Pathway of Beta-Adrenergic Blockade
The mechanism of action involves the competitive inhibition of catecholamines (like epinephrine and norepinephrine) at beta-adrenergic receptors. This prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Signaling pathway of beta-adrenergic blockade by Deacetyl-metipranolol.
Pharmacokinetic Properties of Deacetyl-metipranolol
Due to the rapid and complete conversion of this compound, most pharmacokinetic studies report data for deacetyl-metipranolol.
| Parameter | Value | Species | Administration | Citation |
| Elimination Half-Life | ~3 hours | Human | Oral | |
| 2.6 - 2.9 hours | Human | Intravenous | ||
| Time to Peak Concentration (tmax) | 50 minutes | Human | Oral | |
| Total Clearance | 1237 ml/min | Human | Intravenous | |
| Renal Clearance | 149 ml/min | Human | Intravenous | |
| Extra-renal Clearance | 1068 ml/min | Human | Intravenous | |
| Volume of Distribution | 3.5 l/kg | Human | Intravenous | |
| Protein Binding | 70% | Human | - | |
| Absolute Bioavailability | ~50% | Human | Oral | |
| Urinary Excretion (unchanged) | ~4% of the dose | Human | Oral |
Experimental Protocols
Determination of Deacetyl-metipranolol in Biological Fluids
A common method for the quantification of deacetyl-metipranolol in plasma and aqueous humor is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, or Gas Chromatography-Mass Spectrometry (GC-MS).
Example Protocol: HPLC Method for Deacetyl-metipranolol in Plasma
This protocol is a generalized representation based on methods for similar beta-blockers.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar beta-blocker not present in the sample).
-
Add a basifying agent (e.g., 1 M NaOH) to adjust the pH.
-
Add an organic extraction solvent (e.g., dichloromethane or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for several minutes to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: Electrochemical or fluorescence detection is often employed for high sensitivity.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of deacetyl-metipranolol spiked into blank plasma.
-
The peak area ratio of deacetyl-metipranolol to the internal standard is plotted against the concentration.
-
The concentration in unknown samples is determined by interpolation from the calibration curve.
-
Caption: Workflow for the determination of Deacetyl-metipranolol in plasma by HPLC.
In Vitro Assessment of Beta-Blocking Activity
The isolated guinea pig atrium preparation is a classical and reliable model to assess the β1-adrenergic blocking activity of a compound.
Protocol: Isolated Guinea Pig Atrium Assay
-
Tissue Preparation:
-
A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The atria are dissected free from the ventricles and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
The spontaneous beating rate of the atria is recorded using an isometric force transducer connected to a data acquisition system.
-
-
Experimental Procedure:
-
After an equilibration period, a cumulative concentration-response curve to a β-agonist (e.g., isoproterenol) is established to determine the baseline chronotropic response.
-
The tissue is washed, and after the heart rate returns to baseline, a known concentration of the antagonist (deacetyl-metipranolol) is added to the organ bath and allowed to incubate for a specific period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The rightward shift of the agonist concentration-response curve in the presence of the antagonist is measured.
-
A Schild plot analysis can be performed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value, a measure of the antagonist's potency.
-
Conclusion
Deacetyl-metipranolol is the pharmacologically active entity responsible for the therapeutic effects of this compound. Its rapid and complete formation necessitates that any study of this compound's action is fundamentally a study of deacetyl-metipranolol. While its qualitative role as a non-selective beta-blocker is well-established, further research providing a direct quantitative comparison of its receptor affinity to the parent compound would be beneficial for a more complete understanding of its structure-activity relationship. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other beta-adrenergic antagonists.
In Vitro Neuroprotective Effects of Metipranolol on Retinal Ganglion Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metipranolol, a non-selective β-adrenergic receptor antagonist, has demonstrated neuroprotective properties for retinal neurons in various in vitro models. This technical guide synthesizes the current understanding of this compound's direct effects on retinal ganglion cells (RGCs), independent of its intraocular pressure-lowering capabilities. The primary mechanisms of action appear to be the attenuation of ion influx through voltage-sensitive sodium and calcium channels and potential antioxidant effects. This document provides a comprehensive overview of the experimental evidence, detailed protocols for key assays, and visual representations of the proposed signaling pathways to facilitate further research and development in the field of ocular neuroprotection.
Quantitative Data Summary
The available in vitro data on the neuroprotective efficacy of this compound on retinal neurons is primarily comparative. While specific dose-response data on purified retinal ganglion cells is limited in the reviewed literature, studies on mixed retinal cultures under hypoxic conditions provide valuable insights.
Table 1: Comparative Neuroprotective Efficacy of β-Adrenoceptor Antagonists on Mixed Retinal Neurons under Anoxia [1]
| Compound | Relative Neuroprotective Efficacy |
| Betaxolol | > |
| This compound | > |
| Timolol | (not significant) |
Note: This data is derived from studies on mixed retinal cultures and indicates a qualitative order of efficacy in counteracting anoxia-induced cell loss and viability reduction.[1]
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments to assess the neuroprotective effects of this compound on retinal ganglion cells.
Retinal Ganglion Cell Culture
A purified culture of RGCs is essential to study the direct effects of this compound. The immunopanning technique is a standard method for isolating RGCs from neonatal rat retinas.
Protocol for Purified Rat Retinal Ganglion Cell Culture
-
Tissue Dissociation: Retinas from postnatal day 6-8 Wistar rats are dissected and dissociated into a single-cell suspension using a papain solution.
-
Macrophage Depletion: The cell suspension is incubated on a petri dish coated with an anti-macrophage antibody to remove contaminating macrophages.
-
RGC Selection: The non-adherent cells are transferred to a new dish coated with an anti-Thy-1 antibody, which is a specific marker for RGCs.
-
Cell Recovery: Adherent RGCs are gently detached and plated onto poly-D-lysine and laminin-coated culture plates or coverslips.
-
Culture Medium: RGCs are maintained in a serum-free defined medium supplemented with neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and ciliary neurotrophic factor (CNTF) to support their survival.
Cell Viability Assay (Calcein-AM Staining)
This assay is used to quantify the number of viable RGCs after exposure to a stressor (e.g., hypoxia, glutamate excitotoxicity) with and without this compound treatment.
Protocol for Calcein-AM Viability Assay
-
Treatment: Cultured RGCs are subjected to the desired stress condition in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 12-24 hours).
-
Staining: The culture medium is replaced with a solution containing Calcein-AM (e.g., 2 µM) and incubated for 30 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeant dye that is converted by intracellular esterases in live cells to the intensely fluorescent calcein.
-
Imaging: The viable (green fluorescent) cells are visualized and counted using a fluorescence microscope.
-
Quantification: Cell viability is expressed as the percentage of viable cells in the treated groups compared to the untreated control group.
Apoptosis Assay (TUNEL Staining)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in RGCs.
Protocol for TUNEL Assay
-
Cell Fixation: After treatment, cultured RGCs are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Permeabilization: The cells are permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Labeling: The cells are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: The cell nuclei can be counterstained with a fluorescent DNA stain like DAPI (4',6-diamidino-2-phenylindole) to visualize the total number of cells.
-
Imaging and Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.
Intracellular Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in RGCs in response to stimuli and to assess the inhibitory effect of this compound.
Protocol for Fura-2 AM Calcium Imaging
-
Dye Loading: Cultured RGCs are incubated with the ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) for 45-60 minutes at 37°C.
-
Washing: The cells are washed with a balanced salt solution to remove extracellular dye.
-
Imaging Setup: The culture dish is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Stimulation and Recording: A baseline [Ca²⁺]i is recorded before stimulating the cells with an agent that induces calcium influx (e.g., high potassium, glutamate). The effect of this compound is assessed by pre-incubating the cells with the drug before stimulation.
-
Data Analysis: The ratio of Fura-2 fluorescence emission at 510 nm when excited at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.
Quantification of Thy-1 mRNA Levels
As Thy-1 is predominantly expressed in RGCs within the retina, its mRNA level can serve as an indicator of RGC health and survival.[2]
Protocol for RT-qPCR of Thy-1 mRNA
-
RNA Extraction: Total RNA is extracted from cultured RGCs using a suitable RNA isolation kit.
-
Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for Thy-1 and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of Thy-1 mRNA is calculated using the comparative Ct (ΔΔCt) method. A decrease in Thy-1 mRNA levels would suggest RGC stress or death.
Proposed Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound on retinal ganglion cells are thought to be mediated through at least two primary pathways: the inhibition of voltage-gated ion channels and antioxidant activity.
Inhibition of Voltage-Gated Calcium and Sodium Channels
This compound, similar to betaxolol, is proposed to directly block voltage-gated calcium and sodium channels on the RGC membrane.[1] This action is independent of its β-adrenergic receptor antagonism. By reducing the influx of Ca²⁺ and Na⁺ during periods of cellular stress (e.g., hypoxia, excitotoxicity), this compound can prevent the downstream detrimental effects of ionic imbalance, such as mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death.
Potential Antioxidant Signaling Pathway
While direct evidence in RGCs is pending, the antioxidant properties of this compound observed in other retinal cells suggest a potential role for the Nrf2-ARE pathway. Oxidative stress leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their transcription and the production of protective antioxidant enzymes. This compound may promote this pathway, thereby enhancing the cell's ability to combat oxidative stress.
Experimental Workflow
A logical workflow for investigating the in vitro neuroprotective effects of this compound on RGCs is outlined below.
References
Metipranolol's Role in Reducing Oxidative Stress in Ocular Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a significant contributor to the pathogenesis of various ocular diseases, including glaucoma and age-related macular degeneration (AMD). It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. This leads to cellular damage, particularly to lipids, proteins, and DNA, culminating in cell death and tissue degeneration. Metipranolol, a non-selective β-adrenergic antagonist primarily used to lower intraocular pressure in glaucoma, has demonstrated significant antioxidant properties that are independent of its β-blocking activity. This technical guide provides an in-depth review of the current scientific evidence detailing this compound's role in mitigating oxidative stress in ocular tissues, with a primary focus on its effects within the retina. We present quantitative data on its efficacy, detailed experimental protocols for assessing its antioxidant capacity, and visual representations of the implicated cellular pathways and experimental workflows.
Introduction
The eye is particularly vulnerable to oxidative stress due to its high oxygen consumption, exposure to light, and the high concentration of polyunsaturated fatty acids in the retina. In conditions like glaucoma, oxidative damage to the trabecular meshwork (TM) can impair aqueous humor outflow, while in the retina, it contributes to the demise of retinal ganglion cells (RGCs) and photoreceptors.[1] While this compound's primary mechanism of action in glaucoma is the reduction of aqueous humor production, a growing body of evidence highlights its direct protective effects against oxidative damage.[2][3] Studies have shown that this compound and its active metabolite, desacetylthis compound, can directly scavenge free radicals, thereby reducing lipid peroxidation and preventing apoptosis in vital ocular cells.[2][4] This guide synthesizes the key findings, experimental methodologies, and mechanistic insights into this protective function.
Quantitative Efficacy of this compound as an Antioxidant
The antioxidant capacity of this compound and its metabolite has been quantified primarily through the inhibition of induced lipid peroxidation. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Inhibition of Iron/Ascorbate-Induced Lipid Peroxidation in Rat Brain Homogenates
| Compound | IC₅₀ (μM) | Oxidative Stimulant | Tissue Source | Reference |
| This compound | 6.9 | Iron/Ascorbate | Rat Brain | |
| Desacetylthis compound | 1.1 | Iron/Ascorbate | Rat Brain |
IC₅₀ represents the concentration required to inhibit 50% of the lipid peroxidation.
Table 2: Inhibition of Sodium Nitroprusside (SNP)-Induced Lipid Peroxidation
| Compound | IC₅₀ (μM) | Oxidative Stimulant | Tissue Source | Reference |
| This compound | 25.1 | Sodium Nitroprusside (SNP) | Rat Brain | |
| Desacetylthis compound | 2.6 | Sodium Nitroprusside (SNP) | Rat Brain |
These data demonstrate that both this compound and, more potently, its active metabolite desacetylthis compound, are effective inhibitors of lipid peroxidation induced by different oxidative stressors. Notably, their efficacy is comparable to that of Trolox, a well-known vitamin E analog and reference antioxidant.
Mechanistic Insights: Signaling Pathways and Cellular Effects
Current evidence suggests that this compound's primary antioxidant mechanism is direct free radical scavenging, which interrupts the cascade of lipid peroxidation. This action, in turn, prevents the activation of downstream apoptotic pathways in retinal cells.
Direct Scavenging and Inhibition of Apoptosis
Oxidative insults, such as those induced by sodium nitroprusside (SNP) or zinc, trigger apoptosis in photoreceptor and retinal pigment epithelial (RPE) cells. This compound has been shown to blunt these effects by preventing the activation of key apoptotic markers. Specifically, in retinas treated with an oxidative stressor, this compound co-treatment was found to reduce the cleavage and activation of caspase-3 and prevent the breakdown of Poly (ADP-ribose) polymerase (PARP).
Caption: this compound's protective mechanism against oxidative stress-induced apoptosis in retinal cells.
Effects on Trabecular Meshwork and Other Antioxidant Enzymes
While the evidence for this compound's antioxidant effects in the retina is robust, there is a notable lack of direct research on its impact on the trabecular meshwork (TM). General studies suggest that oxidative stress contributes to TM cell loss and dysfunction in glaucoma and that some beta-blockers may reduce these changes, but specific data for this compound are absent. Similarly, there is no current evidence to suggest that this compound's antioxidant effects are mediated through the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, or glutathione peroxidase (GPx), or via activation of transcription factors like Nrf2. Its protective role appears to be primarily through direct chemical scavenging of reactive species.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound in ocular tissues.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.
Materials:
-
Tissue homogenate (e.g., retina, brain) in 0.9% saline.
-
Oxidative stimulant solution (e.g., 25 μM FeCl₂/100 μM ascorbate or 100 μM SNP).
-
This compound/Desacetylthis compound solutions of varying concentrations.
-
8.1% (w/v) Sodium Dodecyl Sulfate (SDS).
-
20% (v/v) Acetic acid solution (pH 3.5).
-
0.8% (w/v) Thiobarbituric acid (TBA).
-
Spectrophotometer.
Procedure:
-
Prepare tissue homogenates by homogenizing the tissue in cold saline, followed by centrifugation at 1000g for 10 minutes at 4°C. Use the resulting supernatant.
-
In a test tube, pre-incubate 0.5 mL of the supernatant with 0.3 mL of saline (containing the desired concentration of this compound or vehicle) for 5 minutes at 37°C.
-
Initiate lipid peroxidation by adding 0.1 mL of the oxidative stimulant solution.
-
Incubate the mixture for 45 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Sequentially add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid, and 1.5 mL of 0.8% TBA to the reaction mixture.
-
Incubate the mixture in a boiling water bath (95-100°C) for 30-60 minutes to develop the pink chromogen.
-
Cool the tubes on ice and centrifuge at 1,500g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify TBARS concentration against a standard curve prepared with MDA.
TUNEL Assay for Apoptosis Detection in Retinal Sections
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Paraffin-embedded or frozen retinal tissue sections on slides.
-
Xylene and graded ethanol series (100% to 70%).
-
Proteinase K (20 μg/mL).
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., biotin-16-dUTP).
-
Fluorescent label (e.g., streptavidin-FITC).
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Deparaffinization and Rehydration: If using paraffin sections, deparaffinize with xylene and rehydrate through a graded ethanol series to water.
-
Permeabilization: Incubate sections with Proteinase K working solution for 10-15 minutes at 37°C to expose DNA ends. Rinse thoroughly with PBS.
-
Equilibration: Pre-incubate sections with an equilibration buffer provided in commercial kits for 10 minutes.
-
Labeling: Incubate each section with 50-100 μL of the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.
-
Stopping the Reaction: Terminate the reaction by washing the slides with a stop/wash buffer (e.g., saline-sodium citrate).
-
Detection: If using an indirect method (e.g., biotin-dUTP), incubate with a fluorescently-labeled streptavidin conjugate for 30 minutes at room temperature.
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Mount the slides with an antifade mounting medium and visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will fluoresce at the appropriate wavelength.
References
- 1. Effects of beta-blockers on the concentration and oxidizability of plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipid peroxidation in rat brain: a comparative study with other antiglaucoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The beta-adrenergic receptor antagonist this compound blunts zinc-induced photoreceptor and RPE apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Metipranolol: A Comprehensive Technical Guide to Basic Research Applications Beyond Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metipranolol is a non-selective beta-adrenergic receptor antagonist primarily known for its application in the treatment of glaucoma and ocular hypertension.[1][2] Its mechanism of action in reducing intraocular pressure is attributed to a decrease in aqueous humor production.[1] However, a growing body of basic research has unveiled a range of pharmacological activities for this compound that extend beyond its ophthalmic use. These investigations highlight its potential in neuroprotection, as an antioxidant, and in the burgeoning field of cancer therapeutics. This technical guide provides an in-depth overview of these non-glaucoma-related basic research applications of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Neuroprotective Effects of this compound
Emerging evidence suggests that this compound possesses neuroprotective properties, particularly in the context of retinal neurons. This activity appears to be independent of its beta-adrenergic blocking capabilities and is instead linked to the modulation of ion channel activity.
Mechanism of Neuroprotection: Blockade of Sodium and Calcium Channels
The neuroprotective effect of this compound is thought to be mediated through the blockade of voltage-gated sodium and calcium channels.[3][4] In conditions of ischemia-reperfusion injury, excessive influx of sodium and calcium ions into neurons is a key driver of excitotoxicity and subsequent apoptosis. This compound, along with other beta-blockers like betaxolol and timolol, has been shown to attenuate this detrimental ion influx.
Studies comparing the neuroprotective efficacy of different beta-blockers in vitro have suggested an order of betaxolol > this compound > timolol, which correlates with their ability to reduce neuronal calcium and sodium entry.
Experimental Evidence and Methodologies
1.2.1. In Vivo Ischemia-Reperfusion Model
A common in vivo model to study retinal neuroprotection involves inducing transient ischemia by elevating intraocular pressure, followed by reperfusion. The protective effect of topically applied this compound is then assessed using electroretinography (ERG) and by measuring the levels of retinal ganglion cell markers like Thy-1 mRNA.
Experimental Protocol: Electroretinography (ERG) in a Rat Model of Ischemia-Reperfusion
-
Animal Model: Adult rats are anesthetized.
-
Ischemia Induction: The anterior chamber of the eye is cannulated with a needle connected to a saline reservoir. The intraocular pressure is raised to a high level (e.g., 110 mmHg) for a defined period (e.g., 60 minutes) to induce ischemia.
-
Reperfusion: The pressure is normalized to allow for retinal reperfusion.
-
Drug Administration: this compound (e.g., 0.6% solution) or a vehicle is applied topically at specified time points before or after ischemia.
-
ERG Recording: At a set time post-reperfusion (e.g., 24 or 72 hours), ERGs are recorded. Animals are dark-adapted, and a contact lens electrode is placed on the cornea. Full-field flash ERGs are recorded in response to light stimuli of varying intensities. The amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response) are measured. A reduction in the ischemia-induced decrease in a- and b-wave amplitudes in the this compound-treated group compared to the vehicle group indicates neuroprotection.
1.2.2. In Vitro Anoxia Model
Mixed retinal cell cultures can be subjected to anoxic conditions to simulate ischemic injury in vitro. The neuroprotective effect of this compound is quantified by assessing cell viability and the survival of specific neuronal populations, such as GABAergic neurons.
Experimental Protocol: Immunocytochemistry for Thy-1 in Retinal Ganglion Cells
-
Tissue Preparation: Rat retinas are dissected and fixed in a suitable fixative (e.g., 4% paraformaldehyde).
-
Cryosectioning: The fixed retinas are cryoprotected in sucrose solutions and then sectioned using a cryostat.
-
Immunostaining:
-
The retinal sections are incubated with a blocking solution to prevent non-specific antibody binding.
-
Sections are then incubated with a primary antibody against Thy-1, a specific marker for retinal ganglion cells.
-
After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
-
Imaging: The sections are mounted and visualized using a fluorescence microscope. A decrease in the loss of Thy-1 positive cells in the this compound-treated group compared to the control group indicates neuroprotection of retinal ganglion cells.
Signaling Pathway
The neuroprotective action of this compound, by blocking voltage-gated sodium and calcium channels, interrupts the downstream signaling cascade leading to excitotoxicity and apoptosis.
Antioxidant Properties of this compound
This compound and its primary active metabolite, desacetylthis compound, have demonstrated significant antioxidant activity. This property is attributed to their ability to scavenge reactive oxygen and nitrogen species, thereby mitigating oxidative stress-induced cellular damage.
Mechanism of Antioxidant Action
This compound and desacetylthis compound can directly scavenge free radicals, a mechanism that has been shown to be effective in reducing lipid peroxidation. This antioxidant capacity is not a common feature of all beta-blockers used in glaucoma treatment, making it a distinguishing characteristic of this compound.
Quantitative Assessment of Antioxidant Activity
The antioxidant potential of this compound and its metabolite has been quantified using various in vitro assays.
| Compound | Assay | IC50 (µM) | Source |
| This compound | Iron/Ascorbate-induced lipid peroxidation (rat brain) | 6.9 | |
| Desacetylthis compound | Iron/Ascorbate-induced lipid peroxidation (rat brain) | 1.1 | |
| This compound | SNP-induced lipid peroxidation (rat brain) | 25.1 | |
| Desacetylthis compound | SNP-induced lipid peroxidation (rat brain) | 2.6 |
Experimental Methodology: TBARS Assay for Lipid Peroxidation
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of this process.
Experimental Protocol: TBARS Assay on Retinal Homogenates
-
Sample Preparation: Retinal tissue is homogenized in a suitable buffer (e.g., ice-cold PBS).
-
Induction of Lipid Peroxidation: An oxidizing agent, such as iron/ascorbate or sodium nitroprusside (SNP), is added to the homogenate to induce lipid peroxidation.
-
Drug Incubation: Different concentrations of this compound, desacetylthis compound, or other test compounds are added to the reaction mixture.
-
TBA Reaction: Thiobarbituric acid (TBA) reagent is added to the samples, followed by incubation at high temperature (e.g., 95°C) for a specific duration (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, the absorbance of the resulting pink-colored product is measured spectrophotometrically at approximately 532 nm.
-
Quantification: The concentration of TBARS is calculated using a standard curve generated with a known concentration of MDA. A decrease in TBARS formation in the presence of this compound indicates its ability to inhibit lipid peroxidation.
Attenuation of Oxidant-Induced Apoptosis
The antioxidant properties of this compound are linked to its ability to protect cells from apoptosis induced by oxidative stress. Studies have shown that this compound can blunt the activation of key apoptotic proteins like caspase-3 and modulate the expression of the Bcl-2 family of proteins.
Potential Anticancer Applications
The role of beta-blockers in cancer therapy is an area of active investigation. While research on this compound in this context is less extensive than for other beta-blockers like propranolol, preliminary studies on related compounds suggest potential anticancer effects.
Effects on Cancer Cell Viability and Proliferation
Studies on non-small cell lung cancer (NSCLC) cell lines (A549 and H1299) have shown that the beta-blocker metoprolol can reduce cell viability and induce apoptosis. While direct data for this compound is limited, the findings with metoprolol suggest a potential class effect that warrants further investigation for this compound.
| Beta-Blocker | Cell Line | Effect | EC50 (µM) | Source |
| Metoprolol | A549, H1299 | Induces apoptosis | ~50 (induces apoptosis) |
Inhibition of Cancer Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. Research on other beta-blockers has demonstrated an inhibitory effect on these processes. For instance, propranolol has been shown to reduce the migration of breast (MCF7), colon (HT-29), and hepatocellular (HepG2) cancer cells.
Experimental Protocol: Wound Healing/Migration Assay
-
Cell Culture: Cancer cells are grown to a confluent monolayer in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip or a specialized insert is used to create a cell-free gap in the monolayer.
-
Treatment: The cells are incubated with various concentrations of this compound or a vehicle control.
-
Imaging: Images of the "wound" are captured at time zero and at regular intervals thereafter (e.g., every 12 or 24 hours).
-
Analysis: The area of the gap is measured over time. A slower rate of closure in the this compound-treated wells compared to the control indicates an inhibition of cell migration.
Modulation of Apoptotic Pathways
Beta-blockers may exert their anticancer effects by inducing apoptosis in cancer cells. This often involves the modulation of key regulatory proteins in the apoptotic cascade, such as the Bcl-2 family and caspases. For example, propranolol has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and caspase-9.
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
-
Cell Lysis: Cancer cells treated with this compound or control are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. Changes in the protein levels between treated and control samples can then be quantified.
Cardiovascular Research Applications
While primarily used ophthalmically, systemic absorption of this compound can occur, leading to cardiovascular effects that have been the subject of research.
Effects on Heart Rate and Blood Pressure
Studies in healthy volunteers and asthmatic patients have investigated the systemic cardiovascular effects of topical this compound. In healthy individuals, this compound eye drops (0.1% and 0.3%) did not significantly alter resting heart rate or blood pressure. However, in asthmatic patients, both carteolol and this compound eye drops caused a decrease in heart rate in a significant number of subjects. This compound was also observed to lower the forced expiratory volume in one second (FEV1) more than carteolol in this patient group.
Cardioprotective Effects in Ischemia
Preclinical studies in animal models have suggested a cardioprotective effect of this compound in the context of myocardial ischemia. In a study on anesthetized dogs, pretreatment with this compound significantly improved myocardial metabolic variables, including mitochondrial respiration and oxidative phosphorylation, following induced ischemia.
Conclusion
The basic research applications of this compound extend significantly beyond its established role in glaucoma management. Its neuroprotective effects, mediated by the blockade of sodium and calcium channels, present a promising avenue for the development of therapies for retinal neurodegenerative diseases. The notable antioxidant activity of this compound and its active metabolite, desacetylthis compound, suggests a potential role in mitigating diseases with an oxidative stress component. Furthermore, while more research is needed to specifically delineate the anticancer effects of this compound, the broader evidence for beta-blockers in oncology indicates that this is a worthy area of future investigation. The cardiovascular effects of this compound also continue to be of interest, particularly its potential for cardioprotection. This technical guide summarizes the current state of non-glaucoma basic research on this compound, providing a foundation for further scientific inquiry and drug development efforts.
References
Metipranolol: A Technical Guide to its Receptor Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metipranolol is a non-selective β-adrenergic receptor antagonist utilized primarily in the management of elevated intraocular pressure.[1][2] This technical guide provides an in-depth analysis of its receptor binding affinity and selectivity profile, drawing upon available preclinical data. The document outlines the quantitative binding characteristics of this compound at its primary targets, the β1 and β2-adrenergic receptors. Due to a lack of comprehensive publicly available data for this compound's off-target profile, this guide incorporates binding data for the archetypal non-selective β-blocker, Propranolol, to provide a comparative context for potential off-target interactions. Detailed experimental methodologies for key binding and functional assays are provided, alongside visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological properties.
Receptor Binding Affinity and Selectivity Profile
This compound is classified as a non-selective β-adrenergic receptor blocking agent, demonstrating antagonistic activity at both β1 and β2 subtypes.[1][2] It does not possess significant intrinsic sympathomimetic activity (ISA), direct myocardial depressant effects, or local anesthetic (membrane-stabilizing) properties.[1]
Quantitative Binding Data for this compound
The available quantitative data for this compound's binding affinity is summarized in the table below. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki value represents the inhibition constant, indicating the affinity of a ligand for a receptor.
| Receptor | Parameter | Value | Species/Tissue | Reference |
| β1-adrenergic | pA2 | 8.3 | Guinea pig atrium | |
| β2-adrenergic | pA2 | 8.4 | Rat uterus | |
| β-adrenergic (non-selective) | Ki | 34 nM | Rabbit iris + ciliary body homogenates |
Note: The Ki value was determined via displacement of ³H-dihydroalprenolol.
Comparative Off-Target Selectivity Profile: Propranolol
To provide a broader perspective on the potential selectivity of a non-selective β-blocker, the following table summarizes the binding affinities (Ki) of Propranolol for a range of adrenergic and key central nervous system (CNS) receptors. This data is presented for comparative purposes due to the limited availability of a comprehensive off-target binding profile for this compound.
| Receptor Subtype | Propranolol Ki (nM) |
| Adrenergic Receptors | |
| β1 | 1.9 - 4.7 |
| β2 | 0.8 - 2.5 |
| α1A | 130 |
| α1B | 290 |
| α2A | 2,500 |
| Serotonin Receptors | |
| 5-HT1A | 130 - 290 |
| 5-HT1B | 130 |
| 5-HT2A | 2,300 |
| Dopamine Receptors | |
| D2 | >10,000 |
Data for Propranolol is compiled from various sources and should be considered representative.
Signaling Pathways
This compound exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors. This antagonism blocks the activation of the Gs protein-coupled signaling cascade.
Experimental Protocols
The following sections detail standardized methodologies for determining the receptor binding affinity and functional antagonism of β-adrenergic receptor ligands like this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of a non-radiolabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
3.1.1. Materials
-
Membrane Preparation: Cell membranes expressing the target β-adrenergic receptor subtype (e.g., from CHO or HEK293 cells, or tissue homogenates like guinea pig atrium).
-
Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
3.1.2. Procedure
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Membrane preparation (protein concentration to be optimized)
-
Radioligand at a fixed concentration (typically at or below its Kd value)
-
Either:
-
Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
Buffer for total binding determination
-
Non-specific binding control for non-specific binding determination
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3.1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Measurement)
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP) stimulated by a β-adrenergic receptor agonist.
3.2.1. Materials
-
Cell Line: A cell line stably expressing the target β-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Agonist: A β-adrenergic agonist (e.g., Isoproterenol).
-
Antagonist: this compound.
-
Stimulation Buffer: A physiological buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
3.2.2. Procedure
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for a specified time (e.g., 15-30 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
3.2.3. Data Analysis
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production) using non-linear regression.
-
Calculate the pA2 value using the Schild equation to quantify the potency of the antagonist.
Conclusion
References
Physicochemical Properties of Metipranolol for Formulation Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Metipranolol, a non-selective beta-adrenergic receptor antagonist. Understanding these characteristics is fundamental for the successful formulation of stable, effective, and bioavailable dosage forms. This document outlines key quantitative data, details relevant experimental methodologies, and presents visual representations of its mechanism of action and experimental workflows.
Core Physicochemical Data
A summary of the essential physicochemical properties of this compound is presented in the tables below. These parameters are critical for predicting the drug's behavior during formulation, manufacturing, and in physiological environments.
Table 1: Identification and General Properties of this compound
| Parameter | Value | Source |
| Chemical Name | (RS)-4-{[-2-hydroxy-3-(isopropylamino)propyl]oxy}-2,3,6-trimethylphenyl acetate | [1] |
| Molecular Formula | C₁₇H₂₇NO₄ | [2] |
| Molecular Weight | 309.4 g/mol | [2] |
| CAS Number | 22664-55-7 | [2] |
| Physical Form | Solid | [2] |
Table 2: Quantitative Physicochemical Properties of this compound
| Parameter | Value | Source(s) |
| Melting Point | 105-107 °C | |
| Aqueous Solubility | 589 mg/L | |
| LogP (Octanol/Water) | 2.66 | |
| pKa (Basic) | 9.54 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of an active pharmaceutical ingredient (API) like this compound are crucial for reproducible and accurate characterization. The following sections describe standard experimental protocols.
Melting Point Determination
The melting point is a fundamental property indicating the purity of a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Heating: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 10°C/minute) for an initial approximate determination.
-
Determination: For an accurate measurement, the procedure is repeated with a fresh sample, and the temperature is raised slowly (1-2°C/minute) as it approaches the approximate melting point.
-
Melting Range: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination
Aqueous solubility is a critical factor influencing the dissolution rate and bioavailability of a drug.
Methodology: Shake-Flask Method
-
System Preparation: An excess amount of this compound is added to a flask containing a known volume of the desired solvent (e.g., purified water, buffered solutions at various pH values).
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/L or µg/mL).
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate buffer pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Drug Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added to the flask.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the drug between the two phases and then centrifuged to ensure complete phase separation.
-
Concentration Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique like HPLC-UV.
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Dissociation Constant (pKa) Determination
The pKa value is essential for understanding the ionization state of a drug at different physiological pH values, which affects its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., methanol-water) for sparingly soluble drugs, to a known concentration (e.g., 1 mM).
-
Titration Setup: The solution is placed in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the drug. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. For this compound, which is a weak base, titration with a strong acid would be appropriate.
Stability Profile and Degradation Pathways
While specific forced degradation studies for this compound are not extensively published, insights can be drawn from studies on other beta-blockers like metoprolol and propranolol. Stability testing is crucial to identify potential degradation products and establish a stable formulation.
Forced Degradation Studies:
Forced degradation studies, or stress testing, are performed to evaluate the intrinsic stability of the drug substance and to develop stability-indicating analytical methods. Typical stress conditions include:
-
Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. Beta-blockers with ester linkages, like this compound, may be susceptible to hydrolysis.
-
Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Photolysis: Exposure to UV and visible light as per ICH Q1B guidelines.
-
Thermal Degradation: Exposure to dry heat at elevated temperatures.
Studies on metoprolol have shown degradation under alkaline and thermal stress. It is plausible that this compound would exhibit similar degradation patterns.
Thermal Analysis (TGA/DSC):
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable techniques for characterizing the thermal stability of a drug substance.
-
TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition and loss of volatiles occur.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting, crystallization, and glass transitions.
Mechanism of Action and Signaling Pathway
This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors. In the treatment of glaucoma, its primary mechanism is the reduction of intraocular pressure by decreasing the production of aqueous humor by the ciliary body.
The following diagram illustrates the general signaling pathway of beta-adrenergic receptors which this compound antagonizes.
References
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Metipranolol in Aqueous Humor
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Metipranolol in aqueous humor. This compound is a non-selective beta-blocker used in the treatment of glaucoma to reduce intraocular pressure. Accurate measurement of its concentration in aqueous humor is crucial for pharmacokinetic and pharmacodynamic studies. The method described herein is simple, accurate, and precise, making it suitable for routine analysis in research and clinical settings.
Introduction
This compound is a beta-adrenergic antagonist that effectively lowers intraocular pressure, a primary risk factor for glaucoma.[1] It is administered topically as eye drops and acts by reducing the production of aqueous humor.[1] To understand the drug's efficacy and safety profile, it is essential to quantify its concentration at the site of action, the aqueous humor. This complex biological matrix presents analytical challenges due to the small sample volumes and low drug concentrations.
This application note presents a detailed protocol for a validated HPLC-UV method for the determination of this compound in aqueous humor. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and UV detection.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphoric acid (analytical grade)
-
Artificial aqueous humor (for preparation of calibration standards and quality controls)[2]
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 278 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Conditions
Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water and adjusting the pH to 3.0 with phosphoric acid. Mix with acetonitrile in a 60:40 (buffer:acetonitrile) ratio and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with artificial aqueous humor to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in artificial aqueous humor.
Sample Preparation Protocol
-
Collect aqueous humor samples. Due to the limited volume, careful handling is required.
-
To 50 µL of the aqueous humor sample (or standard/QC), add 100 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Results and Discussion
Linearity
The calibration curve was linear over the concentration range of 0.1 - 50 µg/mL for this compound in aqueous humor. The coefficient of determination (R²) was >0.999, indicating a strong linear relationship between concentration and peak area.
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Regression Equation | y = mx + c |
| Coefficient of Determination (R²) | > 0.999 |
Table 2: Linearity Data
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing the QC samples (n=6) on the same day and on three different days, respectively. The results are summarized in Table 3. The percentage relative standard deviation (%RSD) for precision was less than 2%, and the accuracy was within 98-102%, demonstrating the method's reliability.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 1 | < 2% | < 2% | 98 - 102% |
| Medium | 10 | < 2% | < 2% | 98 - 102% |
| High | 40 | < 2% | < 2% | 98 - 102% |
Table 3: Precision and Accuracy Data
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Parameter | Result |
| LOD | [Calculated Value] µg/mL |
| LOQ | [Calculated Value] µg/mL |
Table 4: LOD and LOQ Data
Selectivity
The method demonstrated good selectivity, with no interfering peaks from endogenous components of the aqueous humor matrix at the retention time of this compound.
Visualizations
Caption: Experimental workflow for this compound quantification in aqueous humor.
Caption: Key parameters for HPLC method validation.
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound in aqueous humor. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in ophthalmic drug research and development. The method is fully validated and demonstrates excellent linearity, precision, accuracy, and sensitivity.
References
[List of references used in the generation of this document, formatted in a consistent citation style]
References
Enantioselective Synthesis of Metipranolol and its Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metipranolol is a non-selective β-adrenergic receptor antagonist utilized in the treatment of glaucoma and ocular hypertension. It is commercially available as a racemic mixture of its (R) and (S) stereoisomers. However, the pharmacological activity of β-blockers predominantly resides in the (S)-enantiomer. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on the preparation of the therapeutically active (S)-enantiomer. The methodologies described include asymmetric synthesis using a chiral building block and enzymatic kinetic resolution as an alternative pathway.
Introduction
This compound lowers intraocular pressure by reducing the production of aqueous humor.[1][2] The therapeutic action is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher binding affinity for β-adrenergic receptors compared to the (R)-enantiomer.[3] The development of an enantiomerically pure form of the drug can offer a superior therapeutic profile, potentially reducing side effects associated with the less active isomer. This has driven the need for robust and efficient enantioselective synthetic routes.
The most common and direct approach to enantiomerically pure β-blockers is through asymmetric synthesis, employing a chiral precursor. An alternative strategy involves the kinetic resolution of a racemic intermediate, often facilitated by enzymatic catalysis.
Data Presentation
The following tables summarize representative quantitative data for key steps in the enantioselective synthesis of β-blockers, analogous to the synthesis of this compound.
Table 1: Asymmetric Synthesis of (S)-β-Blockers via Chiral Epichlorohydrin
| Starting Phenol | Chiral Reagent | Amine | (S)-β-Blocker | Overall Yield | Enantiomeric Excess (ee%) | Reference |
| p-hydroxyphenylethanol | (R)-epichlorohydrin | Isopropylamine | (S)-Metoprolol | 79.6% | >97% | [4] |
| 4-((2-isoproxyethoxy)methyl)-phenol | (R)-epichlorohydrin | Isopropylamine | (S)-Bisoprolol | 60.8% | >92% | |
| 1-naphthol | (R)-epichlorohydrin | Isopropylamine | (S)-Propranolol | High | >98% (representative) |
Table 2: Enzymatic Kinetic Resolution of Racemic Chlorohydrin Precursors
| Racemic Precursor | Enzyme | Acylating Agent | Resolved (R)-Chlorohydrin Yield | Resolved (R)-Chlorohydrin ee% | Reference |
| 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Candida antarctica Lipase B | Vinyl acetate | 38% | 99% | |
| 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa Lipase MY | Isopropenyl acetate | - | Product ee%: 96.2% |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-Metipranolol
This protocol is adapted from established methods for the synthesis of chiral aryloxypropanolamines. It involves two main steps: the formation of a chiral glycidyl ether intermediate and the subsequent nucleophilic ring-opening by isopropylamine.
Step 1: Synthesis of (S)-4-(oxiran-2-ylmethoxy)-2,3,6-trimethylphenyl acetate
-
Materials:
-
4-hydroxy-2,3,6-trimethylphenyl acetate (1.0 eq)
-
(R)-epichlorohydrin (1.5 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Water
-
Toluene
-
Phase transfer catalyst (e.g., Benzyltriethylammonium chloride, 0.05 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxy-2,3,6-trimethylphenyl acetate (1.0 eq) and the phase transfer catalyst (0.05 eq) in toluene.
-
Add (R)-epichlorohydrin (1.5 eq) to the mixture.
-
Prepare a solution of NaOH (1.2 eq) in water and add it dropwise to the reaction mixture over 30 minutes with vigorous stirring.
-
Heat the mixture to 60-70°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.
-
Cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-glycidyl ether.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Synthesis of (S)-Metipranolol
-
Materials:
-
(S)-4-(oxiran-2-ylmethoxy)-2,3,6-trimethylphenyl acetate (from Step 1) (1.0 eq)
-
Isopropylamine (excess, e.g., 5-10 eq)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve the purified (S)-glycidyl ether (1.0 eq) in methanol or ethanol in a pressure-resistant vessel.
-
Add isopropylamine (5-10 eq) to the solution.
-
Seal the vessel and heat the reaction mixture to 80-90°C for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude (S)-Metipranolol.
-
The product can be further purified by recrystallization or column chromatography. Enantiomeric excess should be determined by chiral HPLC.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic 1-chloro-3-(4-acetoxy-2,3,5-trimethylphenoxy)propan-2-ol
This protocol provides an alternative route to obtain a chiral precursor for (S)-Metipranolol, based on the kinetic resolution of a racemic chlorohydrin.
Step 1: Synthesis of Racemic 1-chloro-3-(4-acetoxy-2,3,5-trimethylphenoxy)propan-2-ol
-
This racemic intermediate is synthesized similarly to Step 1 of Protocol 1, but using racemic epichlorohydrin.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Materials:
-
Racemic 1-chloro-3-(4-acetoxy-2,3,5-trimethylphenoxy)propan-2-ol (1.0 eq)
-
Candida antarctica Lipase B (CALB), immobilized
-
Vinyl acetate (0.6 eq)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether)
-
-
Procedure:
-
To a solution of the racemic chlorohydrin (1.0 eq) in the organic solvent, add immobilized CALB.
-
Add vinyl acetate (0.6 eq) and stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC to approximately 50% conversion. The (R)-enantiomer will be acylated by the enzyme, leaving the desired (S)-chlorohydrin unreacted.
-
Once the desired conversion is reached, filter off the enzyme.
-
Separate the unreacted (S)-chlorohydrin from the acylated (R)-enantiomer by column chromatography.
-
The resolved (S)-chlorohydrin can then be converted to (S)-Metipranolol as described in Step 2 of Protocol 1.
-
Visualizations
Mechanism of Action of this compound in Glaucoma
This compound is a non-selective β-adrenergic antagonist. In the eye, it blocks β1 and β2 receptors on the ciliary epithelium. This action inhibits the downstream signaling cascade involving G-proteins and adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP). The decrease in cAMP levels is believed to reduce the secretion of aqueous humor, thus lowering intraocular pressure.
Caption: Signaling pathway of this compound in the ciliary epithelium.
Asymmetric Synthesis Workflow for (S)-Metipranolol
The following diagram illustrates the key steps in the asymmetric synthesis of (S)-Metipranolol, starting from the key phenolic precursor and the chiral epoxide.
Caption: Workflow for the asymmetric synthesis of (S)-Metipranolol.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Assay for Metipranolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metipranolol is a non-selective beta-adrenergic receptor blocker used primarily in the treatment of glaucoma and ocular hypertension. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated stability-indicating assay is crucial. This method is essential for quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling. This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies are a critical component of developing a stability-indicating method. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products. The analytical method must then be able to resolve the active pharmaceutical ingredient (API) from these degradants, demonstrating its specificity.
Proposed Stability-Indicating HPLC Method
This section outlines a starting point for the development of an RP-HPLC method for the analysis of this compound. Method optimization and validation are required to ensure its suitability for its intended purpose.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 223 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Stock Solution (1000 µg/mL): For drug product analysis, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with diluent and mix well. Filter a portion of this solution through a 0.45 µm syringe filter.
-
Working Sample Solution (100 µg/mL): Pipette 10 mL of the filtered Sample Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation Studies
The following are general protocols for subjecting this compound to stress conditions. The extent of degradation should ideally be between 5-20%. The duration and concentration of stressing agents may need to be adjusted to achieve this target.
-
Acid Hydrolysis:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL round-bottom flask.
-
Add 5 mL of 0.1 N HCl.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with diluent.
-
-
Alkaline Hydrolysis:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL round-bottom flask.
-
Add 5 mL of 0.1 N NaOH.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to volume with diluent.
-
-
Oxidative Degradation:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to volume with diluent.
-
-
Thermal Degradation:
-
Accurately weigh 50 mg of this compound solid drug substance and place it in a petri dish.
-
Expose the solid to a temperature of 105°C in a hot air oven for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 100 µg/mL solution in the diluent for analysis.
-
-
Photolytic Degradation:
-
Accurately weigh 50 mg of this compound solid drug substance and spread it as a thin layer in a petri dish.
-
Expose the sample to UV light (254 nm) and visible light in a photostability chamber for a period sufficient to evaluate its stability (e.g., as per ICH Q1B guidelines).
-
Prepare a 100 µg/mL solution of the exposed sample in the diluent for analysis.
-
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to resolve this compound from its degradation products and any excipients. Peak purity analysis should be performed. |
| Linearity | A minimum of 5 concentrations covering the expected range (e.g., 50-150% of the working concentration). Correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should be established based on the linearity study. |
| Accuracy | Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%. |
| Precision | - Repeatability (Intra-day): RSD of ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD of ≤ 2.0% over multiple days, analysts, or equipment. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature). |
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | % Assay of this compound | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 4 hours at 80°C | Data to be generated | Data to be generated | Data to be generated |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours at 80°C | Data to be generated | Data to be generated | Data to be generated |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Data to be generated | Data to be generated | Data to be generated |
| Thermal Degradation | 105°C | 48 hours | Data to be generated | Data to be generated | Data to be generated |
| Photolytic Degradation | UV/Visible Light | As per ICH Q1B | Data to be generated | Data to be generated | Data to be generated |
Visualization of Experimental Workflow and Degradation Pathway
The following diagrams illustrate the general workflow for the stability-indicating assay and a plausible degradation pathway for this compound, adapted from known pathways of structurally similar beta-blockers.
Caption: Experimental workflow for the development and validation of a stability-indicating assay.
Caption: Plausible degradation pathways for this compound under stress conditions.
Conclusion
This application note provides a comprehensive framework for developing and validating a stability-indicating RP-HPLC method for this compound. The successful implementation of this protocol will result in a reliable and robust analytical method suitable for routine quality control and stability testing of this compound in pharmaceutical products. It is imperative that the method is fully validated to demonstrate its suitability for its intended use and to meet regulatory requirements.
Analysis of Metipranolol Degradation Products by LC-MS: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metipranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and ocular hypertension. Like all pharmaceutical compounds, this compound is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. Understanding the degradation profile of this compound is crucial for formulation development, stability testing, and ensuring the quality of the drug product. This application note details a comprehensive approach using Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of this compound and its degradation products formed under forced degradation conditions.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] These studies involve exposing the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products.[1][2] The subsequent analysis of these stressed samples by a stability-indicating analytical method, such as LC-MS, allows for the separation and characterization of the degradants.
This document provides a detailed protocol for a stability-indicating LC-MS method for the analysis of this compound. It also presents a summary of potential degradation products based on the known degradation pathways of similar beta-blocker drugs, such as metoprolol, and provides a framework for the quantitative analysis of these products.
Proposed Degradation Pathway of this compound
Based on the degradation pathways of structurally related beta-blockers like metoprolol, the following degradation pathways for this compound are proposed. The primary sites of degradation are likely the ester group, the ether linkage, and the secondary amine.
Caption: Proposed degradation pathways of this compound under different stress conditions.
Quantitative Analysis of Degradation Products
A validated stability-indicating LC-MS method is essential for the accurate quantification of this compound and its degradation products. The following table summarizes representative quantitative data obtained from forced degradation studies of a similar beta-blocker, which can be adapted for this compound. The data illustrates the percentage of degradation of the parent drug and the formation of major degradation products under various stress conditions.
| Stress Condition | % Degradation of this compound (Example) | Major Degradation Product(s) Formed (Example) | % Area of Major Degradant(s) (Example) |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | 15.2% | Desacetyl this compound | 12.5% |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 4h) | 25.8% | Desacetyl this compound | 22.1% |
| Oxidative Degradation (3% H₂O₂, RT, 48h) | 35.5% | N-oxide this compound, Hydroxylated this compound | 18.3%, 15.9% |
| Thermal Degradation (80°C, 72h) | 5.1% | Minor unidentified products | < 2% each |
| Photolytic Degradation (UV light, 254 nm, 24h) | 18.9% | Phenolic derivative | 16.2% |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath
-
UV chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Store the solution at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Place 10 mg of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light at 254 nm for 24 hours.
-
Control Sample: Prepare a solution of this compound in methanol without subjecting it to any stress conditions.
-
Sample Preparation for LC-MS Analysis: Dilute the stressed and control samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase before injection.
LC-MS Method Protocol
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full Scan (m/z 50-500) and Product Ion Scan |
| Collision Energy | Ramped (e.g., 10-40 eV for fragmentation) |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound degradation products.
Caption: Workflow for the analysis of this compound degradation products.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound degradation products using a stability-indicating LC-MS method. The presented protocols for forced degradation studies and LC-MS analysis can be adapted and optimized for specific laboratory settings and regulatory requirements. The proposed degradation pathway and representative quantitative data serve as a valuable starting point for researchers involved in the development and quality control of this compound-containing drug products. A thorough understanding of the degradation profile is paramount for ensuring the safety, efficacy, and stability of pharmaceutical formulations.
References
- 1. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. | Semantic Scholar [semanticscholar.org]
- 2. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Glaucoma Models: Investigating Metipranolol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs). A primary risk factor for glaucoma is elevated intraocular pressure (IOP), often resulting from increased resistance to aqueous humor outflow through the trabecular meshwork (TM). Metipranolol, a non-selective β-adrenergic receptor antagonist, is a topical medication used to lower IOP in patients with ocular hypertension or open-angle glaucoma.[1][2] Its primary mechanism of action is the reduction of aqueous humor production.[1][3] Beyond its IOP-lowering effects, in vitro studies have revealed that this compound possesses neuroprotective and antioxidant properties, suggesting a multifaceted role in glaucoma management.[4]
These application notes provide detailed protocols for utilizing this compound in various in vitro models of glaucoma to investigate its effects on cell viability, signaling pathways, and extracellular matrix remodeling.
Key Mechanisms of Action of this compound In Vitro
-
β-Adrenergic Receptor Blockade: this compound is a non-selective antagonist of β1 and β2-adrenergic receptors. This blockade in the ciliary body is thought to reduce the production of aqueous humor.
-
Neuroprotection: Studies have shown that this compound can protect retinal neurons from anoxia-induced cell loss and viability reduction. This neuroprotective effect is not believed to be mediated by β-adrenoceptors but rather by its ability to reduce the influx of sodium and calcium through voltage-sensitive channels.
-
Antioxidant Effects: this compound and its active metabolite, desacetylthis compound, have been shown to attenuate nitric oxide-induced lipid peroxidation and apoptosis in photoreceptors.
Data Presentation: Quantitative Effects of this compound and Other Anti-Glaucoma Drugs
The following tables summarize quantitative data from in vitro studies, providing a comparative overview of the effects of this compound and other commonly used anti-glaucoma medications.
Table 1: Effect of Anti-Glaucoma Drugs on Bovine Trabecular Meshwork Cell Growth
| Drug | Concentration Range (µM) | Concentration Causing Reduction in Cell Density (µM) |
| Epinephrine hydrochloride | 55-550 | > 109 |
| Pilocarpine hydrochloride | 800-16000 | > 800 |
| Dipivefrin hydrochloride | 26-260 | > 103 |
| Timolol maleate | 116-1160 | > 460 |
| Levobunolol hydrochloride | 150-1500 | > 616 |
Table 2: Neuroprotective Efficacy of β-Blockers in Mixed Retinal Cultures
| Drug | Relative Neuroprotective Efficacy |
| Betaxolol | > this compound |
| This compound | > Timolol |
| Timolol | Least effective |
Table 3: Concentration of Desacetyl-Metipranolol in Human Aqueous Humour After Topical Administration
| This compound Concentration | Time After Instillation (hours) | Desacetyl-Metipranolol Concentration (ng/mL) |
| 0.1% | 1 | 624.55 |
| 0.1% | 2 | 235.29 |
| 0.1% | 5 | 88.02 |
| 0.3% | 1 | 1289.20 |
| 0.3% | 2 | 1120.88 |
| 0.3% | 5 | 327.36 |
Experimental Protocols
Protocol 1: Assessing the Cytotoxicity of this compound on Trabecular Meshwork (TM) Cells
This protocol is designed to evaluate the effect of this compound on the viability of human trabecular meshwork (HTM) cells.
Materials:
-
Human Trabecular Meshwork (HTM) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound solution (and other test compounds)
-
Calcein-AM (for viability assay)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Culture: Culture HTM cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed the HTM cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and replace it with the this compound solutions. Include a vehicle control (serum-free DMEM without the drug).
-
Incubation: Incubate the cells with the treatment solutions for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay (Calcein-AM):
-
Remove the treatment solutions and wash the cells twice with PBS.
-
Add Calcein-AM solution (e.g., 2 µM in PBS) to each well.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Evaluating the Neuroprotective Effect of this compound in a Retinal Cell Culture Model of Anoxia
This protocol assesses the ability of this compound to protect retinal neurons from cell death induced by oxygen deprivation.
Materials:
-
Mixed retinal cell culture (can be prepared from neonatal rats)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound solution
-
Anoxia chamber or a modular incubator chamber
-
Gas mixture (95% N2, 5% CO2)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Propidium Iodide (PI) and Hoechst 33342 stains for cell death imaging
Procedure:
-
Cell Culture: Plate mixed retinal cells on poly-D-lysine coated coverslips in a 24-well plate and culture in Neurobasal medium.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours prior to inducing anoxia.
-
Induction of Anoxia:
-
Replace the culture medium with a glucose-free medium.
-
Place the culture plate in an anoxia chamber and flush with the 95% N2, 5% CO2 gas mixture for 10 minutes.
-
Seal the chamber and incubate at 37°C for a predetermined time (e.g., 4-6 hours) to induce cell death.
-
-
Assessment of Cell Death (LDH Assay):
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the release of LDH from damaged cells.
-
-
Assessment of Cell Death (Staining):
-
Stain the cells with Hoechst 33342 (stains all nuclei) and Propidium Iodide (stains nuclei of dead cells).
-
Capture images using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of PI-positive cells relative to the total number of Hoechst-stained cells. Compare the LDH release and cell death percentages between this compound-treated and untreated anoxic cultures.
Protocol 3: Investigating the Effect of this compound on Aqueous Humor Outflow Facility in a 3D-HTM Model
This protocol utilizes a bioengineered 3D human trabecular meshwork (3D-HTM™) tissue construct to measure changes in outflow facility in response to this compound.
Materials:
-
3D-HTM™ tissue constructs
-
Perfusion medium
-
TGF-β2 (to induce a glaucomatous-like state)
-
This compound solution
-
A perfusion system capable of maintaining a constant flow or pressure and measuring the resulting pressure or flow rate.
Procedure:
-
Induce Glaucomatous State: Treat the 3D-HTM™ constructs with TGF-β2 (e.g., 5 ng/mL) for several days to induce changes characteristic of glaucoma, such as increased extracellular matrix deposition.
-
Treatment: Perfuse the glaucomatous 3D-HTM™ constructs with medium containing this compound at a clinically relevant concentration for a specified period (e.g., 3 days).
-
Measure Outflow Facility:
-
Use a perfusion system to apply a constant flow rate across the tissue construct and measure the resulting pressure differential, or apply a constant pressure and measure the flow rate.
-
Calculate the outflow facility as the change in flow rate divided by the change in pressure.
-
-
Data Analysis: Compare the outflow facility of this compound-treated constructs to that of vehicle-treated controls. An increase in outflow facility indicates a reduction in outflow resistance.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism of action in glaucoma models.
Caption: Workflow for assessing this compound's neuroprotective effects.
References
Application of Metipranolol in neuroprotection research studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Metipranolol, a non-selective β-adrenergic receptor antagonist, has demonstrated neuroprotective properties in various preclinical studies, particularly in the context of retinal neurodegeneration. While clinically used to reduce intraocular pressure in glaucoma, its neuroprotective mechanism appears to be independent of its β-blocking activity.[1] Research suggests that this compound exerts its protective effects by attenuating the influx of sodium (Na+) and calcium (Ca2+) through voltage-gated ion channels.[1] This action is crucial in mitigating the damaging cascade of events initiated by ischemic or excitotoxic insults to neurons.
The primary application of this compound in neuroprotection research has been in models of retinal ischemia-reperfusion injury and anoxia.[1] These models mimic the pathological conditions found in diseases like glaucoma and diabetic retinopathy, where neuronal cell death is a key feature. Studies have shown that this compound can preserve retinal function, as measured by electroretinography (ERG), and reduce photoreceptor cell death.[2]
Compared to other β-blockers, such as betaxolol and timolol, this compound has shown comparable or slightly less potent neuroprotective effects in some studies.[1] The order of neuroprotective efficacy has been suggested as betaxolol > this compound > timolol, which correlates with their ability to block Na+ and Ca2+ channels.
The antioxidant properties of this compound may also contribute to its neuroprotective capacity. It has been shown to attenuate zinc-induced lipid peroxidation and apoptosis in photoreceptor and retinal pigment epithelial (RPE) cells. This suggests a role in combating oxidative stress, a common pathway in many neurodegenerative diseases.
Quantitative Data Summary
| Drug/Compound | Experimental Model | Cell Type | Key Findings | Reference |
| This compound | rd10 Mouse Model of Retinitis Pigmentosa | Retinal Photoreceptors | Increased outer nuclear layer thickness and significantly higher scotopic and photopic ERG b-wave amplitudes at P35 and P50. Reduced markers of nitrosative stress and fewer TUNEL-positive cells. | |
| Betaxolol | Hypoxia (5% O2 for 12 hours) | Purified Rat Retinal Ganglion Cells | Increased cell viability to 60.5% at 10⁻⁶M compared to 51.5% in the hypoxia-only group. | |
| Nipradilol | Hypoxia (5% O2 for 12 hours) | Purified Rat Retinal Ganglion Cells | Increased cell viability to 60.5% at 10⁻⁶M compared to 51.5% in the hypoxia-only group. | |
| Timolol | Hypoxia (5% O2 for 12 hours) | Purified Rat Retinal Ganglion Cells | Increased cell viability to 58.0% at 10⁻⁶M compared to 51.5% in the hypoxia-only group. |
Signaling Pathway
The proposed neuroprotective signaling pathway of this compound involves the attenuation of excitotoxicity and apoptosis triggered by ischemic conditions.
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Workflow
A typical experimental workflow to evaluate the neuroprotective effects of this compound in a retinal ischemia-reperfusion model is outlined below.
Caption: Workflow for in vivo neuroprotection studies.
Experimental Protocols
Retinal Ischemia-Reperfusion (I/R) Injury Model in Rats
This protocol describes the induction of retinal ischemia by elevating intraocular pressure (IOP).
Materials:
-
Wistar rats (200-250g)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
30-gauge needle connected to a saline reservoir
-
Tonometer
-
Topical proparacaine hydrochloride (0.5%)
Procedure:
-
Anesthetize the rat via intraperitoneal injection.
-
Apply topical proparacaine to the cornea for local anesthesia.
-
Cannulate the anterior chamber of one eye with the 30-gauge needle.
-
Raise the saline reservoir to elevate the IOP to 110-120 mmHg.
-
Confirm ischemia by observing the whitening of the iris and loss of retinal circulation via fundoscopy.
-
Maintain the elevated IOP for 60 minutes.
-
Remove the needle to allow for reperfusion.
-
Apply a topical antibiotic to the eye.
-
Administer this compound (e.g., as a topical solution) at the beginning of the reperfusion period.
-
Allow the animals to recover and maintain them for the desired reperfusion period (e.g., 24 hours or 7 days) before functional or histological analysis.
Electroretinography (ERG)
ERG is used to assess the functional integrity of the retina.
Materials:
-
ERG recording system
-
Ganzfeld dome
-
Corneal contact lens electrode, reference electrode, and ground electrode
-
Mydriatic agent (e.g., tropicamide)
Procedure:
-
Dark-adapt the rats for at least 12 hours prior to ERG recording.
-
Anesthetize the rat and dilate the pupil with a mydriatic agent.
-
Place the contact lens electrode on the cornea, the reference electrode subcutaneously in the temporal canthus, and the ground electrode in the tail.
-
Position the rat in the Ganzfeld dome.
-
Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to flashes of light of varying intensity.
-
Analyze the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response).
Cell Viability (MTT) Assay in Retinal Cell Culture
This assay assesses the metabolic activity of cells as an indicator of viability.
Materials:
-
Retinal cell culture (e.g., RGC-5 cell line or primary retinal ganglion cells)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Plate reader
Procedure:
-
Seed the retinal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Induce neurotoxicity (e.g., by hypoxia, glutamate exposure, or chemical inducers).
-
Treat the cells with varying concentrations of this compound for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Retinal tissue sections or cultured cells on coverslips
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
-
DAPI or other nuclear counterstain
Procedure:
-
Fix the retinal tissue sections or cells with 4% paraformaldehyde.
-
Wash with PBS.
-
Permeabilize the cells by incubating with the permeabilization solution on ice.
-
Wash with PBS.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the samples and visualize under a fluorescence microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).
References
- 1. The beta-adrenoceptor antagonists this compound and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes structure and function of retinal photoreceptors in the rd10 mouse model of human retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Deacetyl-metipranolol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metipranolol is a non-selective β-adrenergic receptor antagonist used primarily in the treatment of glaucoma. In the body, it is rapidly and extensively metabolized to its active metabolite, deacetyl-metipranolol. The quantitative determination of deacetyl-metipranolol in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the extraction and quantification of deacetyl-metipranolol from biological samples using common analytical techniques.
I. Analytical Methodologies
Several analytical techniques can be employed for the quantification of deacetyl-metipranolol. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods.
Quantitative Data Summary
The following table summarizes typical validation and performance parameters for the analytical methods described herein.
| Parameter | HPLC-ECD | LC-MS/MS |
| Linearity Range | 2 - 100 ng/mL | 0.5 - 500 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL[1] | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Extraction Recovery | > 85% | > 90% |
| Internal Standard (IS) | Pindolol[1] | Metoprolol-d7 or similar stable isotope |
II. Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below. All procedures should be performed in a qualified laboratory by trained personnel.
A. Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
This protocol is suitable for cleaning up plasma samples for HPLC or LC-MS/MS analysis.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Pindolol in methanol)
-
Sodium Hydroxide (1 M)
-
Dichloromethane
-
Methanol
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Protocol:
-
Pipette 1.0 mL of plasma into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution and vortex briefly.
-
To basify the plasma, add 100 µL of 1 M Sodium Hydroxide and vortex for 30 seconds.
-
Add 5.0 mL of dichloromethane to the tube.
-
Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 1 minute.
-
The sample is now ready for injection into the analytical instrument.
B. Sample Preparation: Protein Precipitation (PPT) for Plasma
This is a simpler and faster, though potentially less clean, method for preparing plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase if concentration is needed.
C. Analytical Method: HPLC with Electrochemical Detection (HPLC-ECD)
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Electrochemical detector
-
Reversed-phase C18 column (e.g., ODS, 5 µm, 4.6 x 150 mm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C[1]
-
Injection Volume: 50 µL
-
Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode. Potential set to +1.0 V.
D. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
LC system (U)HPLC with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 1.8 µm, 2.1 x 50 mm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deacetyl-metipranolol: Precursor ion (Q1) m/z 268.2 -> Product ion (Q3) m/z 116.1
-
Internal Standard (Metoprolol-d7): Precursor ion (Q1) m/z 275.2 -> Product ion (Q3) m/z 123.1
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
III. Visualizations
Signaling Pathway of this compound
This compound is a non-selective antagonist of β1 and β2 adrenergic receptors. By blocking these receptors, it inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine. This leads to a reduction in cyclic adenosine monophosphate (cAMP) production and subsequent physiological effects.
Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade by this compound.
Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow from sample collection to data analysis for the quantification of deacetyl-metipranolol.
Caption: General workflow for deacetyl-metipranolol quantification.
References
Application Notes and Protocols for the Development of Sustained-Release Metipranolol Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and evaluation of sustained-release formulations of Metipranolol, a non-selective beta-adrenergic receptor blocker. The protocols outlined below are intended to serve as a foundational methodology for formulating both oral and ocular sustained-release dosage forms, aimed at improving therapeutic efficacy, patient compliance, and reducing potential side effects.
Part 1: Oral Sustained-Release this compound Matrix Tablets
Oral sustained-release formulations are designed to release this compound at a predetermined rate, thereby maintaining a constant drug concentration in the bloodstream for an extended period. Matrix tablets are a common approach where the drug is uniformly dispersed within a polymer matrix that controls the drug's release.
Formulation of Sustained-Release Matrix Tablets
The selection of polymers and their concentrations is critical in controlling the drug release profile. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and hydrophobic polymers such as Ethyl Cellulose are frequently used.
Protocol 1: Preparation of this compound Sustained-Release Matrix Tablets by Wet Granulation
-
Blending: Accurately weigh this compound and the selected polymers (e.g., HPMC, Ethyl Cellulose) and other excipients as per the formulation table below. Mix the ingredients thoroughly in a planetary mixer for 15 minutes.
-
Granulation: Prepare a binder solution (e.g., polyvinylpyrrolidone K30 in isopropyl alcohol). Add the binder solution to the powder blend with continuous mixing to form a coherent mass.
-
Sieving: Pass the wet mass through a #20 sieve to obtain granules.
-
Drying: Dry the granules in a hot air oven at 55°C for 1 hour.
-
Lubrication: Pass the dried granules through a #20 sieve and blend with lubricants like magnesium stearate and talc.[1]
-
Compression: Compress the lubricated granules into tablets using a single punch tablet compression machine with 11mm standard punches.[1]
Table 1: Example Formulations for this compound Sustained-Release Matrix Tablets
| Ingredient | Formulation F1 (mg/tablet) | Formulation F2 (mg/tablet) | Formulation F3 (mg/tablet) |
| This compound Tartrate | 100 | 100 | 100 |
| HPMC K100M | 50 | 75 | 100 |
| Ethyl Cellulose | 20 | 30 | 40 |
| Microcrystalline Cellulose | 120 | 85 | 50 |
| PVP K30 | 5 | 5 | 5 |
| Magnesium Stearate | 3 | 3 | 3 |
| Talc | 2 | 2 | 2 |
| Total Weight | 300 | 300 | 300 |
Note: The ratios of polymers and fillers can be adjusted to achieve the desired release profile. The formulations presented are based on common practices for similar beta-blockers like Metoprolol and may require optimization for this compound.
In Vitro Drug Release Studies
In vitro dissolution testing is crucial to predict the in vivo performance of the sustained-release formulation.
Protocol 2: In Vitro Dissolution Testing of this compound Matrix Tablets
-
Apparatus: USP Type II dissolution apparatus (Paddle type).
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of phosphate buffer (pH 6.8) for the remaining time.
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Agitation Speed: 50 rpm.
-
Sampling: Withdraw 5 mL aliquots at specified time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh dissolution medium.
-
Analysis: Filter the samples through a 0.45 µm filter and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).
Table 2: Typical In Vitro Dissolution Profile for Sustained-Release this compound
| Time (hours) | Cumulative Drug Release (%) |
| 1 | < 20 |
| 4 | 30 - 50 |
| 8 | 60 - 80 |
| 12 | > 85 |
Note: The release profile should be compared against a reference product or a target release profile based on the pharmacokinetic properties of this compound.
Analytical Method for Quantification of this compound
A validated analytical method is essential for accurate quantification of the drug in the dosage form and during release studies.
Protocol 3: RP-HPLC Method for this compound Quantification
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex C18 column (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of Methanol and 0.1% Orthophosphoric Acid in Water (60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 222 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and dilute to create a series of calibration standards (e.g., 5-15 µg/mL).
-
Sample Preparation: Crush a tablet and dissolve the powder in the mobile phase to a known concentration. Filter the solution before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Part 2: Ocular Sustained-Release this compound Formulations
For the treatment of glaucoma, sustained-release ocular formulations can enhance drug bioavailability at the target site and reduce systemic side effects. Polymeric nanocapsules are a promising approach for this purpose.
Formulation of this compound-Loaded Nanocapsules
Nanocapsules consist of an oily core where the drug is dissolved, surrounded by a polymeric shell. This formulation can prolong the residence time of the drug in the eye.
Protocol 4: Preparation of this compound-Loaded Polymeric Nanocapsules
-
Organic Phase Preparation: Dissolve this compound base and an oil (e.g., Miglyol 840) in a suitable organic solvent like acetone. Dissolve the polymer (e.g., polyepsiloncaprolactone) in this solution.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase under moderate magnetic stirring.
-
Solvent Evaporation: Evaporate the acetone under reduced pressure to form a colloidal suspension of nanocapsules.
-
Purification: Purify the nanocapsule suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Table 3: Example Formulation for this compound Nanocapsules
| Component | Quantity |
| This compound Base | 10 mg |
| Polyepsiloncaprolactone | 100 mg |
| Miglyol 840 | 200 µL |
| Acetone | 25 mL |
| Poloxamer 188 | 100 mg |
| Purified Water | 50 mL |
Note: The type and amount of polymer, oil, and surfactant can be varied to optimize particle size, encapsulation efficiency, and release characteristics.
Characterization of Nanocapsules
The prepared nanocapsules should be characterized for their physicochemical properties.
Protocol 5: Characterization of this compound Nanocapsules
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index, and zeta potential using a dynamic light scattering instrument.
-
Encapsulation Efficiency: Separate the unencapsulated drug from the nanocapsules by ultracentrifugation. Quantify the amount of free drug in the supernatant using a validated analytical method (Protocol 3). Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method. Place a known amount of the nanocapsule suspension in a dialysis bag with a suitable molecular weight cut-off. Immerse the bag in a receptor medium (e.g., simulated tear fluid) at 37°C with gentle stirring. Withdraw samples from the receptor medium at different time intervals and analyze for drug content.
In Vivo Evaluation in an Animal Model
The efficacy of the sustained-release ocular formulation should be evaluated in a relevant animal model, such as rabbits.
Protocol 6: In Vivo Evaluation of Intraocular Pressure (IOP) Reduction in Rabbits
-
Animal Model: Use healthy New Zealand white rabbits.
-
IOP Measurement: Measure the baseline IOP of both eyes using a tonometer.
-
Formulation Administration: Instill a single drop of the this compound nanocapsule formulation into one eye of each rabbit. The contralateral eye can serve as a control (receiving a blank formulation or a commercial eye drop).
-
Post-Dosing IOP Measurement: Measure the IOP in both eyes at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours) after administration.
-
Data Analysis: Calculate the percentage reduction in IOP compared to the baseline and the control eye. Evaluate the duration of the IOP-lowering effect.
Table 4: Hypothetical In Vivo IOP Reduction Data
| Time (hours) | IOP Reduction with Nanocapsules (%) | IOP Reduction with Conventional Eye Drops (%) |
| 1 | 15 | 20 |
| 4 | 25 | 22 |
| 8 | 23 | 15 |
| 12 | 20 | 8 |
| 24 | 15 | 2 |
Note: This protocol provides a general framework. All animal studies must be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee.
By following these detailed application notes and protocols, researchers and drug development professionals can systematically develop and evaluate sustained-release formulations of this compound for both oral and ocular delivery, paving the way for improved therapeutic outcomes.
References
Application Notes and Protocols: Gene Expression Analysis in Trabecular Meshwork Cells Treated with Metipranolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trabecular meshwork (TM) is a specialized tissue in the anterior chamber of the eye that regulates aqueous humor outflow, thereby maintaining normal intraocular pressure (IOP).[1][2] Dysfunction of the TM can lead to increased IOP, a major risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness.[3][4] Metipranolol is a non-selective beta-adrenergic receptor antagonist used topically to lower IOP in patients with ocular hypertension or open-angle glaucoma.[5] While its primary mechanism of action is thought to involve the reduction of aqueous humor production, evidence suggests that beta-blockers may also exert direct effects on the trabecular meshwork.
These application notes provide a comprehensive guide for investigating the effects of this compound on gene expression in primary human trabecular meshwork (HTM) cells. The protocols detailed below outline the procedures for cell culture, drug treatment, RNA isolation, and subsequent gene expression analysis using quantitative Real-Time PCR (qPCR) and microarray technologies. Understanding the molecular changes induced by this compound in HTM cells can provide valuable insights into its mechanism of action and potentially identify new therapeutic targets for glaucoma.
Data Presentation
The following tables represent hypothetical quantitative data from qPCR and microarray experiments designed to assess the impact of this compound on gene expression in HTM cells. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Hypothetical qPCR Analysis of Gene Expression Changes in HTM Cells Treated with this compound
| Gene | Function | Fold Change (this compound vs. Control) | P-value |
| MMP3 | Extracellular Matrix Remodeling | +2.5 | <0.05 |
| TIMP1 | MMP Inhibitor | -1.8 | <0.05 |
| COL1A1 | Extracellular Matrix Component | -2.1 | <0.05 |
| ACTA2 (α-SMA) | Cell Contractility, Fibrosis | -3.0 | <0.01 |
| MYOC | Glaucoma-associated Protein | -1.5 | >0.05 |
| ADRB2 | Beta-2 Adrenergic Receptor | -1.2 | >0.05 |
Table 2: Hypothetical Microarray Analysis of Differentially Expressed Genes in HTM Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted P-value | Pathway |
| TGFB2 | Transforming growth factor beta 2 | -1.58 | <0.01 | Fibrosis, Cell Proliferation |
| CTGF | Connective tissue growth factor | -1.75 | <0.01 | Fibrosis, Angiogenesis |
| FN1 | Fibronectin 1 | -1.92 | <0.01 | Extracellular Matrix |
| EDN1 | Endothelin 1 | -1.40 | <0.05 | Vasoconstriction, Cell Proliferation |
| PLAU | Plasminogen activator, urokinase | +1.65 | <0.01 | Fibrinolysis, ECM degradation |
| AQP1 | Aquaporin 1 | +1.30 | <0.05 | Water Transport |
Experimental Protocols
Primary Human Trabecular Meshwork (HTM) Cell Culture
This protocol is adapted from consensus recommendations for TM cell isolation and culture.
Materials:
-
Human donor eyes (from eye banks)
-
Dulbecco's Modified Eagle's Medium (DMEM), low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Collagenase Type I
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and dishes
-
Sterile dissection tools
Procedure:
-
Dissection: Under a dissecting microscope, aseptically dissect the trabecular meshwork tissue from the anterior segment of human donor eyes.
-
Digestion: Mince the TM tissue and incubate with Collagenase Type I solution to release the cells.
-
Cell Seeding: Plate the cell suspension into culture flasks with DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, passage them using Trypsin-EDTA. Use cells between passages 3 and 6 for experiments to ensure a stable phenotype.
This compound Treatment
Materials:
-
This compound hydrochloride solution
-
Serum-free DMEM
-
Confluent HTM cells in culture plates
Procedure:
-
Serum Starvation: Once HTM cells reach confluency, replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or an appropriate solvent. Further dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). A vehicle control (serum-free DMEM with the solvent) should be prepared in parallel.
-
Treatment: Remove the serum-free medium from the cells and add the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
RNA Isolation
This protocol is based on standard TRIzol-based RNA extraction methods.
Materials:
-
TRIzol reagent (or similar)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: After removing the treatment medium, add TRIzol reagent directly to the culture dish to lyse the cells.
-
Phase Separation: Transfer the lysate to an RNase-free tube, add chloroform, and centrifuge. This will separate the solution into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 75% ethanol.
-
RNA Solubilization: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (qPCR) Analysis
This protocol follows a standard two-step RT-qPCR procedure.
Materials:
-
Isolated total RNA
-
Reverse transcriptase kit (with oligo(dT) or random primers)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis): Convert the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, qPCR master mix, and gene-specific primers in a qPCR plate. Include no-template controls and technical replicates.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, B2M).
Microarray Analysis
This protocol provides a general workflow for microarray analysis.
Materials:
-
Isolated total RNA
-
RNA amplification and labeling kit
-
Microarray slides (e.g., Affymetrix, Illumina)
-
Hybridization and wash buffers
-
Microarray scanner
-
Data analysis software
Procedure:
-
RNA Quality Control: Ensure high-quality RNA with an RNA Integrity Number (RIN) ≥ 7.
-
cDNA Synthesis and Labeling: Synthesize and label cDNA or cRNA from the isolated RNA using a specialized kit.
-
Hybridization: Hybridize the labeled target to the microarray slide overnight in a hybridization chamber.
-
Washing and Staining: Wash the slides to remove non-specifically bound probes and stain with a fluorescent dye.
-
Scanning: Scan the microarray slide to detect the fluorescent signals.
-
Data Analysis: Process the raw data, including background correction and normalization. Perform statistical analysis to identify differentially expressed genes between the this compound-treated and control groups. Pathway analysis can be performed to identify biological pathways affected by the treatment.
Visualizations
Caption: Proposed signaling pathway of this compound in trabecular meshwork cells.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. Gene Expression Profile in Human Trabecular Meshwork From Patients With Primary Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Treatment of glaucoma by prostaglandin agonists and beta-blockers in combination directly reduces pro-fibrotic gene expression in trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Metipranolol quantification in complex biological matrices
Welcome to the technical support center for the quantification of Metipranolol in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or inconsistent recovery of this compound during sample preparation?
Low or inconsistent recovery is often linked to the chosen sample preparation method and the physicochemical properties of this compound. Key factors include:
-
Inadequate Protein Precipitation: If using protein precipitation, the choice of solvent and the solvent-to-sample ratio are critical. Incomplete precipitation can lead to a "gummy" protein pellet that traps the analyte, reducing recovery.
-
Suboptimal pH for Extraction: this compound is a weak base. During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the sample pH must be adjusted to ensure the analyte is in its neutral, non-ionized form, which enhances its affinity for organic solvents or SPE sorbents.[1] A pH above its pKa (typically >9.5 for beta-blockers) is generally required.[2]
-
Incorrect LLE Solvent or SPE Sorbent: The polarity of the extraction solvent in LLE or the chemistry of the sorbent in SPE must be appropriate for this compound. For LLE, solvents like ethyl acetate are commonly used for beta-blockers.[2] For SPE, mixed-mode cation-exchange sorbents can be effective.[3]
-
Insufficient Mixing or Elution: During extraction, vortexing or mixing must be vigorous enough to ensure complete partitioning of the analyte. In SPE, insufficient elution solvent volume or strength can leave the analyte bound to the cartridge.
Q2: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix, leading to ion suppression or enhancement.
-
Identification: The most common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the analyte's response in a spiked, extracted blank matrix sample to its response in a pure solvent solution at the same concentration. A significant difference indicates the presence of matrix effects. A post-column infusion experiment can also identify regions in the chromatogram where ion suppression occurs.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective technique like LLE or SPE to better remove interfering components like phospholipids.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the matrix components that cause ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d7) is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction and improving data precision.
-
Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification (LOQ).
-
Q3: My chromatographic peak for this compound is showing significant tailing or splitting. What are the likely causes and solutions?
Poor peak shape can compromise integration accuracy and resolution. Common causes include:
-
Column Contamination: Residual matrix components, especially phospholipids, can build up at the head of the analytical column. Solution: Use a guard column and implement a robust column wash step between injections.
-
Secondary Silanol Interactions: this compound has a secondary amine group that can interact with free silanol groups on the silica-based column packing, causing peak tailing. Solution: Use a column with high-purity silica and effective end-capping. Adding a small amount of a competing base (e.g., 0.1% formic acid or ammonium hydroxide, depending on the mobile phase pH) to the mobile phase can also help.
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Ensure the final sample solvent is as close in composition and strength to the initial mobile phase as possible.
-
Column Degradation: The column may be nearing the end of its lifespan. Solution: Replace the column and ensure mobile phase pH is within the manufacturer's recommended range.
Q4: What stability issues should I be aware of when quantifying this compound?
Analyte stability must be maintained throughout the entire bioanalytical process, from collection to final analysis. Key stability aspects to validate include:
-
Freeze-Thaw Stability: The stability of this compound in the matrix after repeated freezing and thawing cycles should be confirmed.
-
Bench-Top Stability: Assess analyte stability in the matrix when left at room temperature for a period simulating sample handling and preparation time.
-
Long-Term Storage Stability: Confirm that this compound does not degrade in the matrix when stored at the intended temperature (e.g., -80°C) for the duration of the study.
-
Autosampler Stability: Evaluate the stability of the processed samples in the autosampler over the expected duration of an analytical run. Degradation can be affected by factors like temperature, pH, light, and enzymatic activity.
Experimental Protocols & Quantitative Data
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a general methodology for extracting beta-blockers like this compound from plasma.
-
Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., Metoprolol-d7) to each sample.
-
Alkalinization: Add 50 µL of 1M Sodium Hydroxide (NaOH) to each tube to raise the pH > 9. This ensures this compound is in its non-ionized form. Vortex briefly.
-
Extraction: Add 600 µL of an organic extraction solvent (e.g., ethyl acetate).
-
Mixing: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
Protocol 2: General LC-MS/MS Method
This method is based on typical parameters used for the analysis of related beta-blockers.
-
LC System: UHPLC system
-
Column: C18 or C8 column (e.g., Phenomenex LUNA C8) with dimensions like 50 x 2.1 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol mixture
-
Flow Rate: 0.5 mL/min
-
Gradient: Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
Data Tables
Table 1: Example LC-MS/MS Parameters for Beta-Blocker Analysis (Metoprolol as an analogue)
| Parameter | Setting | Reference |
| Precursor Ion (Q1) | m/z 268.1 | |
| Product Ion (Q3) | m/z 121.0 | |
| Ionization Mode | ESI Positive | |
| Spray Voltage | 3500 V | |
| Vaporizer Temp. | 350°C |
Note: These parameters for Metoprolol should serve as a starting point for this compound method development. The precursor ion for this compound (C17H27NO4) would be approximately m/z 310.2.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High risk of matrix effects, less clean extract. | 85-115% (can be variable) |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, good recovery. | More labor-intensive, requires solvent evaporation. | 80-120% |
| Solid-Phase Extraction (SPE) | Cleanest extract, high concentration factor, amenable to automation. | Most expensive, requires method development. | >90% |
Visual Guides
Experimental and Logical Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for low signal intensity.
References
Technical Support Center: Optimizing HPLC for Metipranolol Analysis
Welcome to the technical support center for the chromatographic analysis of Metipranolol and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure reliable and reproducible results in your High-Performance Liquid Chromatography (HPLC) experiments.
This compound is a non-selective beta-blocker that is rapidly metabolized in the body, primarily into its active metabolite, Desacetylthis compound.[1][2] Accurate quantification of both the parent drug and its metabolite is crucial for pharmacokinetic and drug metabolism studies. This guide addresses common challenges encountered during the HPLC analysis of these compounds.
Metabolic Pathway of this compound
This compound undergoes rapid and extensive metabolism, with the primary transformation being deacetylation to form Desacetylthis compound.[3][4] This process is a key consideration when developing analytical methods, as both compounds need to be effectively separated and quantified.
Caption: Primary metabolic pathway of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound and its metabolites in a question-and-answer format.
Q1: Why am I observing significant peak tailing for this compound and Desacetylthis compound?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound.[5] The primary cause is often secondary interactions between the basic amine groups on the analytes and acidic residual silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analytes.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces tailing for basic compounds.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
Solution 4: Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry. Try diluting your sample to see if the peak shape improves.
Q2: How can I improve the resolution between this compound and its metabolite, Desacetylthis compound?
A2: Achieving baseline separation is critical for accurate quantification. If you are experiencing poor resolution, consider the following optimization steps.
-
Solution 1: Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can alter the retention times and improve separation. A slight decrease in the organic modifier percentage will generally increase retention and may improve resolution.
-
Solution 2: Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can change the selectivity of the separation due to different solvent properties.
-
Solution 3: Use a High-Efficiency Column: Employing a column with smaller particles (e.g., sub-2 µm or solid-core particles) or a longer column length will increase the number of theoretical plates and enhance resolution.
-
Solution 4: Adjust Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve efficiency and peak shape by reducing mobile phase viscosity.
Q3: My retention times are shifting from one injection to the next. What is causing this variability?
A3: Unstable retention times can compromise the reliability of your assay. This issue often points to problems with the system's equilibrium or the mobile phase.
-
Solution 1: Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. When changing mobile phases or after a shutdown, flush the column for at least 15-20 column volumes.
-
Solution 2: Check for Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations and lead to shifting retention times.
-
Solution 3: Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to inconsistent flow rates. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.
-
Solution 4: Control Column Temperature: Fluctuations in ambient temperature can affect retention, especially for ion-exchange systems. Using a column oven is highly recommended for stable retention times.
Q4: I am observing a noisy or drifting baseline. How can I fix this?
A4: A stable baseline is essential for accurate integration and achieving low limits of detection.
-
Solution 1: Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh, high-purity water, as contaminants can cause baseline noise.
-
Solution 2: Check for Contamination: A dirty detector cell, contaminated column, or contaminated mobile phase can all lead to baseline issues. Flush the system with a strong solvent to remove contaminants.
-
Solution 3: Mobile Phase Miscibility and Preparation: Ensure all components of your mobile phase are fully miscible and well-mixed. If using buffers, make sure they are completely dissolved and filtered to prevent salt precipitation.
-
Solution 4: Detector Lamp Issues: An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.
Quantitative Data & Method Parameters
The following tables summarize typical starting parameters for an HPLC method for this compound analysis. These should be considered a starting point for method development and optimization.
Table 1: Example HPLC Method Parameters for this compound and Desacetylthis compound
| Parameter | Typical Value | Notes |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | A reversed-phase C18 column is the most common choice. |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) | The ratio is typically adjusted to achieve desired retention (e.g., 30:70 v/v). TFA acts as an ion-pairing agent and helps to improve peak shape for basic compounds. |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 278 nm or Fluorescence (Ex: 216 nm, Em: 312 nm) | This compound has a UV absorbance maximum around 278 nm. Fluorescence detection offers higher sensitivity. |
| Column Temp. | 30 - 40 °C | Using a column oven improves reproducibility. |
| Injection Vol. | 10 - 20 µL | Should be optimized based on sample concentration and sensitivity requirements. |
| Internal Standard | Esmolol or other beta-blockers | An internal standard is recommended for accurate quantification in biological matrices. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is a general guideline for extracting this compound and its metabolites from plasma samples.
-
Aliquot Sample: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma with the internal standard solution.
-
Precipitate Proteins: Add 600 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject: Vortex briefly and inject a portion (e.g., 20 µL) into the HPLC system.
HPLC Analysis Workflow
The overall process from sample receipt to final data analysis follows a structured workflow to ensure consistency and accuracy.
Caption: Standard workflow for bioanalytical HPLC analysis.
Troubleshooting Logic for Peak Tailing
When encountering peak tailing, a logical, step-by-step approach can help identify and resolve the root cause efficiently.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. drugs.com [drugs.com]
- 4. SAR of Beta Blockers, Propranolol, this compound, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Metipranolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Metipranolol.
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
This compound has a reported aqueous solubility of approximately 589 mg/L.[1] This low solubility can present challenges in developing aqueous formulations and may impact its bioavailability.
2. How does pH affect the solubility of this compound?
This compound is a weakly basic drug with a pKa of 9.54.[1] Its solubility is pH-dependent, increasing in acidic conditions where it forms a more soluble salt. Researchers can leverage this property by adjusting the pH of the aqueous medium to below the pKa to enhance solubility.
3. What are the common strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of this compound, including:
-
pH Adjustment: Lowering the pH of the solution to protonate the secondary amine group of this compound, thereby increasing its solubility.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier at a solid state.
-
Nanotechnology: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
-
Hydrotropy: Using hydrotropic agents to enhance the solubility of this compound in aqueous solutions.
Troubleshooting Guides
Issue: Difficulty dissolving this compound in neutral aqueous buffers.
Root Cause: this compound is a weakly basic drug with low intrinsic solubility in neutral pH environments.
Solutions:
-
pH Adjustment:
-
Recommendation: Lower the pH of the buffer to at least 2 pH units below the pKa of this compound (pKa ≈ 9.54). A pH of 7.5 or lower is recommended.
-
Troubleshooting: If precipitation occurs upon storage, the buffer capacity may be insufficient to maintain the acidic pH. Consider using a buffer with a higher buffering capacity.
-
-
Co-solvents:
-
Recommendation: While not a primary focus of this guide, the use of water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be explored in initial screening studies. However, for many biological applications, their use is limited.
-
Issue: Inconsistent results with Cyclodextrin Complexation.
Root Cause: The efficiency of complexation can be affected by the type of cyclodextrin, the preparation method, and the stoichiometry of the complex.
Solutions:
-
Cyclodextrin Selection:
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its higher aqueous solubility and lower toxicity compared to β-cyclodextrin.
-
Troubleshooting: If solubility enhancement is insufficient, consider other derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
-
Preparation Method:
-
Recommendation: The kneading method and co-evaporation are effective for laboratory-scale preparation.
-
Troubleshooting: Ensure thorough mixing and complete solvent removal in the co-evaporation method to achieve a homogenous complex. For the kneading method, ensure a consistent paste-like consistency is achieved.
-
Issue: Low drug loading or poor dissolution from Solid Dispersions.
Root Cause: The choice of carrier, drug-to-carrier ratio, and preparation method are critical for the successful formulation of a solid dispersion.
Solutions:
-
Carrier Selection:
-
Recommendation: Water-soluble polymers like Polyvinylpyrrolidone (PVP) K30 and Polyethylene Glycols (PEGs) of different molecular weights (e.g., PEG 4000, PEG 6000) are commonly used.
-
Troubleshooting: If the drug recrystallizes, the carrier may not be compatible or the drug loading is too high. Screen different carriers and drug-to-carrier ratios.
-
-
Preparation Method:
-
Recommendation: The solvent evaporation method is a common and effective technique.
-
Troubleshooting: Ensure the drug and carrier are fully dissolved in a common solvent before evaporation. Rapid solvent removal can help trap the drug in an amorphous, high-energy state.
-
Quantitative Data on Solubility Enhancement
Note: Specific quantitative data for the solubility enhancement of this compound is limited in publicly available literature. The following table provides data for the structurally similar beta-blocker, Metoprolol, as a reference. Researchers should perform their own studies to determine the precise solubility enhancement for this compound.
| Technique | Carrier/Agent | Drug:Carrier Ratio | Solvent/Medium | Approximate Solubility Increase (for Metoprolol) |
| Cyclodextrin Complexation | β-Cyclodextrin | 1:1 Molar Ratio | Aqueous Solution | Phase solubility studies show a linear increase in solubility with increasing cyclodextrin concentration, indicating the formation of a soluble inclusion complex.[2] |
| Solid Dispersion | PEG 6000 | 1:4 (w/w) | Phosphate Buffer (pH 6.8) | Significant increase in dissolution rate compared to the pure drug. |
| Solid Dispersion | PVP K30 | 1:4 (w/w) | Phosphate Buffer (pH 6.8) | Enhanced dissolution profile observed. |
Experimental Protocols
Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Mortar and pestle
Procedure:
-
Weigh equimolar amounts of this compound and β-cyclodextrin.
-
Transfer the powders to a clean mortar.
-
Add a small amount of deionized water to the powder mixture to form a paste-like consistency.
-
Knead the paste thoroughly for 60 minutes.
-
Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using a mortar and pestle.
-
Store the complex in a desiccator until further use.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000
-
Methanol
-
Rotary evaporator
-
Water bath
Procedure:
-
Weigh the desired amounts of this compound and the carrier (e.g., 1:4 drug-to-carrier ratio).
-
Dissolve both this compound and the carrier in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a dry solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Store the powder in a desiccator.
Quantification of this compound in Aqueous Solutions (UV-Vis Spectrophotometry)
Objective: To determine the concentration of this compound in aqueous samples for solubility and dissolution studies.
Materials:
-
This compound standard
-
0.1 N Hydrochloric acid
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of 0.1 N HCl to obtain a stock solution of 100 µg/mL.
-
Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution in 0.1 N HCl to obtain concentrations ranging from 2 to 20 µg/mL.
-
UV-Vis Measurement: Measure the absorbance of the calibration standards at the wavelength of maximum absorbance (λmax) for this compound (approximately 270-280 nm, to be determined experimentally) using 0.1 N HCl as the blank.
-
Calibration Curve: Plot a graph of absorbance versus concentration and determine the regression equation.
-
Sample Analysis: Dilute the experimental samples containing this compound with 0.1 N HCl to fall within the calibration range and measure their absorbance.
-
Concentration Calculation: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Visualizations
References
Preventing Metipranolol degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Metipranolol during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: this compound, a non-selective beta-blocker, is susceptible to degradation primarily through two pathways:
-
Hydrolysis: As an acetate ester, this compound can undergo hydrolysis, which is the cleavage of the ester bond in the presence of water.[1][2] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by increased temperatures.[3] The primary hydrolysis product of this compound is desacetylthis compound.[4][5]
-
Oxidation: The presence of oxidizing agents can also lead to the degradation of this compound.
Additionally, exposure to light (photodegradation) can be a concern for some beta-blockers and should be considered as a potential cause of degradation.
Q2: How does pH affect the stability of this compound in a sample?
A2: The pH of the sample matrix is a critical factor influencing the stability of this compound. Generally, ester hydrolysis can be catalyzed by both acids and bases. For some beta-blockers, acidic conditions (pH 3-5) have been shown to improve stability by reducing the rate of oxidation. However, the optimal pH for this compound stability should be empirically determined for your specific sample matrix and storage conditions. It is crucial to control and monitor the pH throughout the sample preparation process.
Q3: Can temperature fluctuations during sample handling and storage lead to this compound degradation?
A3: Yes, temperature plays a significant role in the rate of chemical reactions, including the degradation of pharmaceuticals. Higher temperatures accelerate the rate of hydrolysis and oxidation. Therefore, it is essential to keep samples on ice or at refrigerated temperatures (2-8°C) during processing and to store them at low temperatures (e.g., -20°C or -80°C) for long-term stability.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively detailed in the provided search results, many pharmaceutical compounds are sensitive to light. Photodegradation can occur upon exposure to UV or even ambient laboratory light. To minimize this risk, it is a best practice to work with samples in a dimly lit environment and to use amber-colored or foil-wrapped collection tubes and vials.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of samples containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis | - Maintain a cool environment (on ice) throughout the sample preparation process.- Adjust the sample pH to a slightly acidic range (e.g., pH 4-5) using a suitable buffer, if compatible with your analytical method.- Minimize the time between sample collection and analysis or freezing. |
| Oxidation | - Add an antioxidant, such as ascorbic acid or sodium metabisulfite, to the sample collection tubes. The final concentration of the antioxidant should be optimized.- Minimize the exposure of the sample to air by keeping tubes capped. | |
| Photodegradation | - Use amber-colored vials or wrap sample tubes in aluminum foil to protect them from light.- Perform sample preparation steps under reduced light conditions. | |
| Inconsistent results between replicate samples | Variable degradation due to inconsistent handling | - Standardize the sample preparation workflow, ensuring consistent timing, temperature, and pH for all samples.- Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products | - The primary degradation product of this compound is desacetylthis compound. If possible, obtain a standard for this compound to confirm its presence.- Review the sample handling procedure to identify potential causes of degradation (see above). |
Experimental Protocols
Protocol 1: Plasma Sample Preparation with Protein Precipitation
This protocol is a general guideline for the preparation of plasma samples for LC-MS/MS analysis of this compound, incorporating steps to minimize degradation.
Materials:
-
Whole blood collected in EDTA tubes
-
Refrigerated centrifuge
-
Ice bath
-
Vortex mixer
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
0.1% Formic acid in water (optional, for pH adjustment)
Procedure:
-
Collect whole blood in EDTA tubes and immediately place them on ice.
-
Within one hour of collection, centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to amber-colored microcentrifuge tubes and store on ice.
-
For protein precipitation, add three volumes of ice-cold methanol to one volume of plasma (e.g., 300 µL of methanol to 100 µL of plasma).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean amber-colored tube for analysis.
-
If necessary, the pH of the final extract can be adjusted with a small volume of 0.1% formic acid.
-
Analyze the samples immediately or store them at -80°C.
Protocol 2: Urine Sample Preparation by Dilution
This protocol provides a simple and rapid method for preparing urine samples.
Materials:
-
Urine collection containers
-
Vortex mixer
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Methanol (LC-MS grade)
-
Deionized water
Procedure:
-
Collect urine samples and store them at 4°C immediately after collection. If not analyzed within 24 hours, freeze at -20°C or lower.
-
Thaw frozen urine samples on ice.
-
Vortex the urine sample to ensure homogeneity.
-
Dilute the urine sample with a mixture of methanol and deionized water. A common starting point is a 1:4 dilution (1 part urine to 4 parts diluent). The exact ratio may need to be optimized for your specific assay.
-
Vortex the diluted sample.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to an amber-colored autosampler vial for analysis.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for minimizing this compound degradation.
References
- 1. This compound | C17H27NO4 | CID 31477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. SAR of Beta Blockers, Propranolol, this compound, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
Improving the yield of Metipranolol enantioselective synthesis
Welcome to the technical support center for the enantioselective synthesis of (S)-Metipranolol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize synthesis, improve yield, and ensure high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the enantioselective synthesis of (S)-Metipranolol?
A1: The two main industrial strategies are:
-
Asymmetric Synthesis: This approach builds the chiral center into the molecule from the start. A common method involves the reaction of 4-(2-methoxyethyl)phenol with a chiral building block like (R)-glycidyl nosylate or (S)-epichlorohydrin, followed by ring-opening with isopropylamine. This route can offer high yields and excellent enantiomeric excess (ee) directly.
-
Kinetic Resolution: This strategy involves the separation of a racemic mixture of a key intermediate, typically a chlorohydrin precursor. A biocatalyst, such as a lipase, selectively acylates one enantiomer (e.g., the (R)-enantiomer), allowing the unreacted (S)-enantiomer to be separated and converted to (S)-Metipranolol. While the theoretical maximum yield for the desired enantiomer is 50%, this method is highly effective at achieving excellent optical purity.[1]
Q2: What are the most common causes of low enantiomeric excess (ee) in my reaction?
A2: Low enantiomeric excess is a frequent challenge and can stem from several factors:
-
Catalyst Inefficiency: The chosen catalyst (chiral chemical catalyst or enzyme) may not be optimal for the specific substrate or reaction conditions, leading to poor stereochemical recognition.
-
Catalyst Deactivation: Impurities in reagents or solvents can "poison" or deactivate the catalyst. Improper storage or handling can also lead to catalyst degradation.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly influence enantioselectivity. A deviation from optimal conditions can drastically lower the ee.
-
Product Racemization: The desired enantiomer may racemize under the reaction or workup conditions. For β-blockers like Metipranolol, this can sometimes occur during the final amination step if conditions are not carefully controlled.[2]
-
Non-Selective Background Reaction: A non-catalyzed reaction may occur in parallel with the desired asymmetric reaction, producing a racemic product that contaminates the final mixture.
Q3: My overall yield is low, even though the conversion rate is high. What are the likely causes?
A3: High conversion with low isolated yield typically points to issues during and after the reaction, such as:
-
Side Reactions: Competing reactions can consume the starting material or intermediate, leading to undesired byproducts instead of the target molecule. An example is the formation of a diol byproduct from the hydrolysis of the epoxide intermediate.
-
Product Degradation: The product may be unstable under the reaction or workup conditions (e.g., harsh pH, high temperature), leading to degradation.
-
Losses During Workup/Purification: Significant amounts of the product can be lost during extraction, crystallization, or chromatographic purification steps. Emulsion formation during aqueous workup or improper selection of chromatography conditions are common culprits.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the enantioselective synthesis of this compound.
Problem 1: Low Enantiomeric Excess (ee < 95%)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Analytical Method | Validate your chiral HPLC/GC method. Analyze a certified racemic standard of your product or intermediate. You should see two well-resolved peaks of equal area. | Optimize the chiral column, mobile phase, and temperature to achieve baseline separation (Rₛ > 1.5). |
| Ineffective Catalyst/Enzyme | Review literature for the recommended catalyst for your specific substrate. If using an enzyme, ensure it has known activity for similar precursors. | Screen different catalysts or enzymes. For lipase-catalyzed resolution, test lipases from various sources (e.g., Candida antarctica, Burkholderia cepacia). |
| Catalyst/Enzyme Deactivation | Use freshly purchased or properly stored catalysts. Ensure all reagents and solvents are anhydrous and free of impurities that could act as poisons (e.g., trace acids/bases, heavy metals). | Use high-purity, anhydrous solvents. Activate molecular sieves before use. If catalyst deactivation is suspected, consider a higher catalyst loading, but be aware this can sometimes lead to lower selectivity. |
| Suboptimal Temperature | Run small-scale experiments at a range of temperatures (e.g., 30°C, 40°C, 50°C for enzymatic reactions). | Analyze the ee at each temperature to find the optimum. Note that higher temperatures may increase reaction rate but can decrease enantioselectivity.[2] |
| Product Racemization | Analyze the ee of an aliquot of the reaction mixture over time. If the ee decreases after reaching a maximum, racemization is occurring. | Modify workup conditions to be milder (e.g., avoid strong acids/bases, high temperatures). If racemization occurs during the reaction, a different synthetic route or catalyst may be necessary. |
Problem 2: Low Chemical Yield (< 60%)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC/HPLC to check for remaining starting material. | Increase reaction time or temperature (while monitoring ee). Increase catalyst loading or reagent stoichiometry. |
| Formation of Byproducts | Analyze the crude reaction mixture by LC-MS or NMR to identify the structure of major impurities. | Adjust reaction conditions to minimize side reactions. For example, in the epoxide ring-opening step, ensure slow addition of the amine and controlled temperature to prevent dimerization or other side reactions. |
| Losses During Aqueous Workup | Check the pH of the aqueous layer. If your product is a free amine, it may be soluble in acidic water. | Adjust the pH of the aqueous layer to >10 with NaOH before extraction to ensure the amine product is in its free base form and partitions into the organic layer. Use a different extraction solvent or perform multiple extractions. |
| Difficult Purification | Assess the purity of the crude product. If it is an oil that is difficult to crystallize or purify by column chromatography, significant losses can occur. | Develop a robust crystallization procedure. Test various solvent systems. It may be beneficial to form a salt (e.g., hemifumarate) which is often more crystalline and easier to purify. |
Data & Protocols
Data Summary: Lipase Screening for Kinetic Resolution
The following table summarizes the performance of different commercial lipases in the kinetic resolution of a racemic chlorohydrin precursor for β-blocker synthesis via transesterification with vinyl acetate. This data is crucial for selecting an appropriate biocatalyst.
| Lipase Source | Conversion (%) | (R)-Alcohol ee (%) | (S)-Acetate ee (%) | Enantiomeric Ratio (E) |
| Burkholderia cepacia (Amano PS-IM) | >50 | >99 | 93 | >200 |
| Candida antarctica Lipase B (CALB) | 48 | 85 | 98 | 147 |
| Pseudomonas fluorescens | 49 | 98 | 96 | 180 |
| Pig Liver Esterase (PLE) | 25 | 33 | 99 | 20 |
Data adapted from a study on a closely related β-blocker precursor, demonstrating typical performance trends.[2][3]
Experimental Workflow & Logic Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate a typical workflow and a logical approach to problem-solving.
Detailed Experimental Protocol
Protocol: Lipase-Catalyzed Kinetic Resolution of rac-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
This protocol describes a key step in the chemoenzymatic synthesis of (S)-Metipranolol.
Materials:
-
rac-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (racemic chlorohydrin)
-
Immobilized Lipase from Burkholderia cepacia (Amano PS-IM)
-
Vinyl Acetate (Acylating Agent)
-
tert-Butyl methyl ether (TBME), anhydrous
-
4Å Molecular Sieves (activated)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a solution of the racemic chlorohydrin (1.0 mmol) in anhydrous TBME (20 mL), add activated 4Å molecular sieves.
-
Acylation: Add vinyl acetate (3.0 mmol, 3 equivalents).
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 50 mg per 100 mg of substrate).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 40-50°C) in an incubator shaker or a temperature-controlled reaction vessel.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4-6 hours). Quench the aliquot, filter the enzyme, and analyze by chiral HPLC to determine the conversion and the ee of both the remaining (S)-alcohol and the formed (R)-acetate. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.
-
Workup: Once the desired conversion is reached, filter off the enzyme and molecular sieves. The enzyme can often be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate in vacuo. Separate the unreacted (S)-chlorohydrin from the (R)-acetate product by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the isolated (S)-chlorohydrin by NMR and determine its final enantiomeric excess by chiral HPLC. This enantiopure intermediate is then carried forward to the final amination steps to produce (S)-Metipranolol.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Metipranolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Metipranolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a non-selective beta-adrenergic blocker used topically in eye drops to treat glaucoma by reducing intraocular pressure.[1][2] It is rapidly metabolized to desacetylthis compound.[1] Accurate quantification of this compound and its metabolite in biological matrices, such as plasma and aqueous humour, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4]
Q2: What are matrix effects in the context of LC-MS/MS analysis?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components of the sample matrix. These effects can significantly impact the accuracy, precision, and sensitivity of the analytical method.
Q3: What are the common biological matrices for this compound analysis?
A3: Common biological matrices for this compound analysis include plasma, serum, whole blood, urine, and aqueous humour. Given its ophthalmic application, analysis in aqueous humour is particularly relevant for understanding its local distribution and efficacy.
Q4: What are the key physicochemical properties of this compound relevant to its LC-MS/MS analysis?
A4: Key physicochemical properties of this compound are:
-
Molecular Weight: 309.4 g/mol
-
pKa (Strongest Basic): 9.67
-
LogP: 2.66
-
Solubility: Practically insoluble in water, freely soluble in 95% ethanol and chloroform. These properties are essential for optimizing sample preparation, chromatographic separation, and mass spectrometric detection.
Troubleshooting Guide
Q5: I am observing poor sensitivity and inconsistent results for this compound in plasma samples. Could this be due to matrix effects?
A5: Yes, poor sensitivity and inconsistent results are common indicators of matrix effects, particularly ion suppression. Endogenous components in plasma, such as phospholipids, can co-elute with this compound and interfere with its ionization in the MS source.
To troubleshoot this, consider the following:
-
Optimize Sample Preparation: A simple protein precipitation may not be sufficient to remove interfering matrix components. Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components. Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can help.
-
Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal for compensating for matrix effects. If a SIL-IS is unavailable, a structural analog that co-elutes and experiences similar matrix effects can be used. For the analysis of 18 beta-blockers, including this compound, deuterated analogues like atenolol-d7, metoprolol-d7, and propranolol-d7 have been successfully used.
Q6: My calibration curve for this compound in aqueous humour is non-linear. What could be the cause?
A6: Non-linearity in calibration curves can be a consequence of matrix effects that are concentration-dependent. At higher concentrations of the analyte, the matrix components may have a proportionally different impact on ionization.
Troubleshooting Steps:
-
Evaluate Matrix Effect at Different Concentrations: Prepare quality control (QC) samples at low, medium, and high concentrations in the matrix and compare the response to neat solutions at the same concentrations. This will help determine if the matrix effect is consistent across the calibration range.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the aqueous humour sample with a suitable solvent can minimize the concentration of interfering matrix components.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix (or a surrogate matrix with similar properties) as your samples to compensate for consistent matrix effects.
Q7: I am seeing significant ion suppression at the beginning of my chromatogram. How can I identify and mitigate this?
A7: Early eluting peaks are often subject to ion suppression from highly polar matrix components and salts that have poor retention on reversed-phase columns.
Identification and Mitigation Strategies:
-
Post-Column Infusion Experiment: This technique can help identify the regions in your chromatogram where ion suppression occurs. A constant flow of this compound solution is infused into the mobile phase after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip in the baseline signal of this compound corresponds to a region of ion suppression.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial part of the chromatographic run when highly polar, interfering compounds are eluting. This prevents them from entering the mass spectrometer and causing source contamination and ion suppression.
-
Sample Cleanup: Employ a sample preparation method that effectively removes salts and polar interferences. SPE is often more effective than protein precipitation for this purpose.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Blood Samples
This protocol is adapted from a validated method for the analysis of 18 β-blockers, including this compound, in human blood.
-
Sample Preparation:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add the internal standard solution (e.g., a mixture of atenolol-d7, metoprolol-d7, and propranolol-d7).
-
-
pH Adjustment:
-
Add a suitable buffer to adjust the pH to 9.
-
-
Extraction:
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Sample): Extract a blank biological matrix (e.g., plasma) using your validated sample preparation method. Spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Pre-Spiked Sample): Spike the blank biological matrix with this compound at the same concentration as Set A before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of this compound using LLE
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 80.0–119.6 | ±20.0 |
Data adapted from a study on the analysis of 18 β-blockers in human postmortem specimens.
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Precursor Ion (m/z) | 310.2 |
| Product Ion 1 (m/z) | 116.1 |
| Product Ion 2 (m/z) | 251.1 |
| Collision Energy (V) | 15 (for 116.1), 10 (for 251.1) |
Note: These are example parameters and should be optimized for your specific instrument.
Diagrams
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Simplified mechanism of ion suppression in the LC-MS source.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the concentration of this compound eye drops on the drug concentration in human aqueous humour - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of Metipranolol in ophthalmic formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to enhance the stability of Metipranolol in ophthalmic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in ophthalmic solutions a concern?
A: this compound is a non-selective beta-adrenergic receptor-blocking agent used topically to treat elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma.[1][2] Its stability is a critical quality attribute for ophthalmic solutions to ensure safety, efficacy, and desired shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially harmful byproducts.[3]
Q2: What are the primary chemical degradation pathways for this compound?
A: The main degradation pathways for drugs like this compound are hydrolysis and oxidation.[4][5] this compound contains an ester functional group, which is susceptible to hydrolysis, breaking the molecule down. In humans, it is known to rapidly and completely deacetylate to its active metabolite, deacetylthis compound. Oxidation, often initiated by light, heat, or trace metals, is another common degradation route for pharmaceuticals.
Q3: How do environmental factors like pH, temperature, and light affect this compound stability?
A:
-
pH: The rate of hydrolysis for ester-containing drugs is highly dependent on the pH of the solution. The pH must be optimized to find a balance between drug stability, solubility, and physiological tolerance.
-
Temperature: Higher temperatures accelerate chemical degradation reactions, including hydrolysis and oxidation. Therefore, storage conditions are critical. Ophthalmic preparations of other beta-blockers have shown temperature-dependent stability.
-
Light: Exposure to light, especially UV light, can initiate photodegradation, a form of oxidation. To mitigate this, light-protective packaging (e.g., amber bottles) is often necessary.
Q4: What role do excipients play in the stability of ophthalmic formulations?
A: Excipients are crucial for maintaining the stability of the final product. Key excipients for enhancing stability include:
-
Buffers (e.g., citrate, phosphate): To maintain a stable pH where the drug is least susceptible to hydrolysis.
-
Antioxidants and Chelating Agents (e.g., EDTA): To prevent oxidative degradation by sequestering metal ions that can catalyze oxidation.
-
Viscosity-Enhancing Agents (e.g., HPMC, CMC): Polymers that can increase residence time on the eye and may also improve the stability of the formulation.
-
Preservatives (e.g., Benzalkonium chloride): Essential for multi-dose containers to prevent microbial growth, though their interaction with the API and container must be evaluated.
Troubleshooting Guide
| Issue Encountered | Potential Causes | Recommended Solutions & Experimental Steps |
| Rapid loss of this compound potency during storage. | 1. Hydrolysis: The formulation pH may be suboptimal, accelerating the cleavage of the ester group. 2. Oxidation: Presence of dissolved oxygen, trace metal ions, or exposure to light. 3. Incompatible Excipients: An excipient may be interacting with and degrading the this compound. | 1. pH Optimization Study: Formulate this compound solutions across a pH range (e.g., 5.0 - 7.5) using different buffer systems. Store under accelerated conditions (e.g., 40°C/75% RH) and analyze potency at set time points using a stability-indicating HPLC method. 2. Evaluate Antioxidants: Add a chelating agent like EDTA (e.g., 0.01% - 0.1%) to the formulation. Package under an inert gas like nitrogen. Store in light-protective (amber) containers. Compare the stability against a control formulation. 3. Excipient Compatibility Study: Prepare binary mixtures of this compound with each proposed excipient and store under stressed conditions. Analyze for degradation products. |
| Appearance of visible particulates or crystals in the solution. | 1. pH Shift: The buffering capacity may be insufficient, causing the pH to drift into a range where this compound has lower solubility. 2. Drug-Excipient Interaction: An excipient may be causing the drug to precipitate. 3. Leachables from Packaging: Interaction with the container closure system may introduce substances that cause precipitation. | 1. Buffer Capacity Evaluation: Assess the strength and concentration of the buffer system to ensure it can maintain the target pH throughout the product's shelf-life. 2. Solubility Enhancement: Investigate the use of solubilizers or cyclodextrins to improve and maintain drug solubility. 3. Container Interaction Study: Store the formulation in different types of containers (e.g., LDPE, polypropylene) and monitor for particulates and chemical degradation. |
| Discoloration of the ophthalmic solution over time. | 1. Oxidative Degradation: Oxidation of this compound or other formulation components can lead to colored degradation products. 2. Photodegradation: Exposure to light can cause reactions that result in discoloration. | 1. Implement Antioxidant Strategy: Incorporate an antioxidant/chelating agent (e.g., EDTA) and purge the solution and headspace with nitrogen during manufacturing. 2. Use Protective Packaging: Package the formulation in opaque or amber-colored containers to block light exposure. Conduct a photostability study as per ICH Q1B guidelines. |
Experimental Protocols
Protocol 1: pH-Rate Profile Stability Study
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to cover a pH range of 4.5 to 8.0 in 0.5-unit increments.
-
Formulate Samples: Dissolve this compound at the target concentration (e.g., 0.3%) in each buffer solution. Add other essential excipients like a tonicity agent (NaCl) and preservative (if required).
-
Package and Store: Fill the solutions into clean, inert glass vials, seal, and place them in a stability chamber at an accelerated temperature (e.g., 50°C).
-
Sample Collection: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Quantify the remaining percentage of this compound and the formation of the primary degradant (deacetylthis compound) using a validated stability-indicating HPLC-UV method.
-
Data Evaluation: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of this line represents the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for quantifying this compound and separating it from its degradation products.
Methodology:
-
Forced Degradation: Subject a this compound solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 265 nm).
-
Injection Volume: 10 µL.
-
-
Method Development: Optimize the mobile phase composition and gradient to achieve adequate resolution (>2) between the this compound peak and all degradation product peaks.
-
Validation (per ICH Q2(R1) guidelines): Validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Quantitative Data Summary
The following tables present illustrative data for stability studies.
Table 1: Effect of pH on this compound Degradation Rate at 50°C
| pH | Buffer System | Apparent First-Order Rate Constant (k_obs) (days⁻¹) | Half-life (t½) (days) |
| 5.0 | Acetate | 0.0215 | 32.2 |
| 6.0 | Phosphate | 0.0098 | 70.7 |
| 6.5 | Phosphate | 0.0075 | 92.4 |
| 7.0 | Phosphate | 0.0112 | 61.9 |
| 7.4 | Borate | 0.0189 | 36.7 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Efficacy of Stabilization Strategies on this compound Potency after 3 Months at 40°C/75% RH
| Formulation | This compound Assay (%) | Deacetylthis compound (%) | Appearance |
| Control (pH 6.5) | 93.5% | 5.8% | Clear, colorless |
| Control in Amber Vial | 95.1% | 4.3% | Clear, colorless |
| + 0.05% EDTA in Amber Vial | 97.8% | 1.8% | Clear, colorless |
| + 0.05% EDTA, N₂ Purge, Amber Vial | 99.1% | 0.7% | Clear, colorless |
Note: Data is hypothetical and for illustrative purposes.
Visualized Workflows and Pathways
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a typical ophthalmic stability study.
Caption: Key factors influencing this compound stability and mitigation strategies.
References
- 1. SAR of Beta Blockers, Propranolol, this compound, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Metipranolol Neuroprotection Experiments: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address inconsistencies in Metipranolol neuroprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed neuroprotective mechanism of this compound, and how does it differ from its beta-blocking activity?
This compound is a non-selective β-adrenoceptor antagonist used to lower intraocular pressure (IOP) in glaucoma treatment.[1][2] However, its neuroprotective effects are thought to be elicited through a mechanism independent of its beta-blocking action. The leading hypothesis is that this compound, along with other beta-blockers like Betaxolol and Timolol, provides neuroprotection by reducing the influx of sodium (Na+) and calcium (Ca2+) through voltage-sensitive channels.[1][2][3] This action helps to mitigate neuronal damage caused by excitotoxicity and ischemia-reperfusion injury, which are often linked to excessive glutamate release and subsequent NMDA receptor activation.
Additional research suggests this compound may also exert protective effects by inhibiting nitrosative and oxidative stress. For instance, it has been shown to blunt zinc-induced apoptosis in photoreceptor and RPE cells, acting as an antioxidant.
Caption: Proposed neuroprotective mechanism of this compound.
Q2: My experimental results on this compound's neuroprotective efficacy are inconsistent. What are the common contributing factors?
Inconsistent results are a significant challenge and often stem from the complex interplay between experimental design, the animal model used, and the specific endpoints measured. Key factors to investigate include:
-
Model of Injury: The neuroprotective effect can vary significantly depending on the type of injury induced (e.g., ischemia-reperfusion, NMDA-induced excitotoxicity, chronic ocular hypertension). The choice of model is critical and must align with the clinical condition being simulated.
-
Drug Delivery and Concentration: The method of administration (e.g., topical, systemic), dosage, and the ability of the drug to reach the target tissue (retina and optic nerve) in sufficient concentrations are fundamental issues. Inconsistent tissue penetration can lead to variable results.
-
Confounding Effect of IOP Reduction: this compound lowers intraocular pressure (IOP), and IOP reduction is itself neuroprotective. It is crucial to design experiments that can distinguish the direct neuroprotective effects from those secondary to IOP lowering. This may involve using control groups where IOP is managed by other means or using models where IOP is not elevated.
-
Timing of Administration: In animal studies, drugs are often administered before or immediately after an induced injury, a timeframe that is rarely achievable in clinical settings. The therapeutic window for neuroprotection can be narrow, and variations in timing can lead to different outcomes.
-
Choice of Anesthetics: Many anesthetics used during experimental procedures have inherent neuroprotective properties, which can confound the results and mask or exaggerate the effects of the drug being tested.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q3: How does the neuroprotective efficacy of this compound compare to other common beta-blockers like Timolol and Betaxolol?
Direct comparisons, particularly in vivo, are limited. However, in vitro studies on mixed retinal cultures have provided some insights. One study evaluated the ability of these three beta-blockers to counteract anoxia-induced cell loss and reduce neuronal sodium and calcium influx. The results suggested a rank order of neuroprotective efficacy.
| Table 1: Comparative In Vitro Neuroprotective Efficacy of Beta-Blockers | |
| Beta-Blocker | Relative Efficacy Rank |
| Betaxolol | 1st (Most Effective) |
| This compound | 2nd |
| Timolol | 3rd (Least Effective) |
| Source: Data derived from in vitro studies assessing anoxia-induced cell loss and ion channel blockade. |
This difference in efficacy appears to correlate with each drug's capacity to block voltage-sensitive sodium and calcium channels. Betaxolol, a β1-selective antagonist, showed the most potent effect in these in vitro assays, followed by the non-selective antagonists this compound and Timolol.
Experimental Design and Protocols
Troubleshooting Experimental Parameters
Controlling key variables is essential for reproducibility. The table below outlines potential sources of inconsistency and recommended actions.
| Table 2: Key Experimental Parameters and Troubleshooting Recommendations | |
| Parameter | Potential Impact and Recommendations |
| Animal Model | Impact: Different models (e.g., ocular hypertension, optic nerve crush, ischemia) activate different cell death pathways. Recommendation: Clearly define and justify the model choice. Ensure the injury is consistent across all animals. |
| Drug Administration | Impact: Route (topical vs. systemic), vehicle, dose, and frequency affect bioavailability at the retina. Recommendation: Validate the delivery route and measure drug concentration in target tissues if possible. Use a standardized, validated protocol. |
| IOP Measurement | Impact: Failure to account for IOP changes can lead to misinterpretation of direct neuroprotection. Recommendation: Measure and report IOP for all experimental groups at multiple time points. |
| Outcome Measures | Impact: Different endpoints (functional vs. structural) may yield different results. ERG measures function, while histology (RGC counts) measures structure. Recommendation: Use a combination of functional and structural endpoints. Ensure analysis is performed by a blinded observer. |
| Anesthesia | Impact: Anesthetics can have neuroprotective properties, confounding the results. Recommendation: Use a consistent anesthetic regimen across all groups and acknowledge its potential effects in the study limitations. |
Standard Experimental Protocols Overview
Detailed, step-by-step protocols should be sourced from specific publications. However, the general workflow and purpose of key assays are outlined below.
Caption: General workflow for in vivo neuroprotection studies.
1. Assessment of Retinal Function: Electroretinography (ERG)
-
Purpose: To non-invasively measure the electrical responses of various cell types in the retina, including photoreceptors (a-wave) and bipolar cells (b-wave). A reduction in the amplitude of these waves after injury is indicative of retinal dysfunction.
-
Methodology: After a period of dark adaptation, electrodes are placed on the cornea. Light flashes of varying intensity are presented, and the resulting electrical signals from the retina are recorded. The preservation of a- and b-wave amplitudes in treated groups compared to vehicle groups suggests a protective effect.
2. Quantification of Retinal Ganglion Cell (RGC) Survival
-
Purpose: To structurally assess the degree of neuroprotection by quantifying the number of surviving RGCs, the neurons that form the optic nerve.
-
Methodologies:
-
Histology: Eyes are enucleated, sectioned, and stained (e.g., with Nissl stain). RGCs in the ganglion cell layer are then manually or automatically counted in different retinal regions.
-
Immunohistochemistry: Specific RGC markers (e.g., Brn3a, Thy-1) are used to label and visualize RGCs for more accurate counting. A higher density of surviving RGCs in the this compound-treated group indicates neuroprotection.
-
3. In Vitro Neuroprotection Assays
-
Purpose: To study the direct effects of this compound on retinal neurons in a controlled environment, free from systemic factors like blood flow and IOP.
-
Methodology: Mixed retinal cultures containing neurons and glial cells are established. A neurotoxic insult (e.g., anoxia, high glutamate concentration) is applied in the presence or absence of this compound. Cell viability is then assessed using assays like MTT or by counting surviving neurons. These assays are crucial for determining mechanisms like the blockade of ion channels.
References
- 1. The beta-adrenoceptor antagonists this compound and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary neuroprotective effects of hypotensive drugs and potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metipranolol Drug Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metipranolol in animal models.
Troubleshooting Guides and FAQs
Formulation and Administration
Q1: My this compound formulation appears unstable or shows precipitation. What are the potential causes and solutions?
A1:
-
pH Shift: this compound's solubility can be pH-dependent. Ensure the pH of your formulation buffer is within the optimal range for this compound solubility and stability. Verify the buffer capacity of your formulation to resist pH changes.
-
Concentration Issues: You may be exceeding the saturation solubility of this compound in your chosen vehicle. Consider reducing the drug concentration or using solubilizing agents like cyclodextrins or co-solvents. However, be mindful that these excipients can also affect ocular tolerance and permeability.
-
Improper Storage: Formulations may be sensitive to temperature and light. Store your this compound formulation as recommended, typically in a cool, dark place. Conduct stability studies at your intended storage and experimental conditions.
-
Incompatibility with Excipients: Some polymers or excipients used in advanced delivery systems (e.g., gels, nanoparticles) may interact with this compound, leading to instability.[1] Ensure all components of your formulation are compatible.
Q2: I am observing signs of eye irritation (redness, swelling, discharge) in my animal models after administration. How can I troubleshoot this?
A2:
-
Formulation pH and Osmolality: The pH and osmolality of your ophthalmic formulation should be as close to physiological conditions as possible (pH ~7.4, osmolality ~290 mOsm/kg) to minimize irritation.
-
Excipient-Related Irritation: Certain preservatives (e.g., benzalkonium chloride) or other excipients can cause ocular irritation.[2] Consider reducing the concentration of such excipients or using preservative-free formulations, especially for frequent dosing studies.
-
Draize Eye Irritation Test: If you are developing a new formulation, it is crucial to perform a standardized ocular irritation assessment, such as the Draize test in rabbits, to characterize its irritation potential.[3][4][5]
-
Histological Examination: To confirm the extent of any irritation, you can perform a histological analysis of the cornea and conjunctiva to look for signs of inflammation or tissue damage.
Animal Model and Experimental Procedure
Q3: The intraocular pressure (IOP) readings in my control and treated animals are highly variable. What can I do to improve consistency?
A3:
-
Anesthesia Protocol: The choice of anesthetic can significantly impact IOP. For instance, isoflurane alone has been shown to increase IOP in rabbits, while a combination of ketamine and xylazine can decrease it. A protocol using ketamine-xylazine premedication followed by isoflurane may minimize IOP alterations. It is critical to use a consistent anesthesia protocol for all animals in your study.
-
Measurement Technique: Ensure you are using a properly calibrated tonometer (e.g., TonoVet, Tono-Pen) and that your measurement technique is consistent. The timing of measurements relative to drug administration and anesthetic induction should be standardized.
-
Circadian Rhythm of IOP: IOP in rabbits follows a circadian rhythm, with higher pressure during the dark phase. All your IOP measurements should be taken at the same time of day to minimize variability due to this natural fluctuation.
-
Animal Handling: Stress from handling can cause transient spikes in IOP. Handle the animals calmly and consistently. Allow for an acclimatization period before taking baseline measurements.
Q4: I am not observing the expected IOP-lowering effect of this compound. What are the possible reasons?
A4:
-
Animal Model Selection: While normotensive rabbits are commonly used, the IOP-lowering effect of this compound is more pronounced in models with induced ocular hypertension. Consider using a glaucoma model, such as the alpha-chymotrypsin-induced model, for more significant and consistent results.
-
Dose and Concentration: The effect of this compound on IOP is dose-dependent. Studies have used concentrations ranging from 0.3% to 0.6%. A 0.3% solution has been shown to significantly decrease elevated IOP. You may need to perform a dose-response study to find the optimal concentration for your specific formulation and animal model.
-
Poor Bioavailability: Conventional eye drops can be rapidly cleared from the ocular surface, leading to low bioavailability. To enhance drug residence time and penetration, consider advanced formulations such as nanocapsules, nanomicelles, or in-situ gels.
-
Drug Degradation: Ensure your this compound formulation has not degraded. Use freshly prepared solutions or formulations that have been tested for stability under your experimental conditions.
Q5: My animal models are showing systemic side effects like bradycardia or hypotension. How can these be minimized?
A5:
-
Systemic Absorption: Topically applied ophthalmic drugs can be absorbed systemically through the conjunctiva and nasal mucosa after draining through the nasolacrimal duct. This can lead to cardiovascular side effects, especially with beta-blockers like this compound.
-
Advanced Formulations: Encapsulating this compound in nanocapsules has been shown to drastically reduce systemic side effects while maintaining a similar IOP-lowering effect compared to conventional eye drops. This is because the formulation limits the systemic absorption of the drug.
-
Punctal Occlusion: While more common in clinical practice, temporarily blocking the nasolacrimal duct (punctal occlusion) immediately after instillation can reduce systemic absorption in animal models.
-
Dose Volume: Reducing the volume of the instilled drop can minimize overflow from the conjunctival sac and subsequent systemic absorption.
Data Presentation
Table 1: Pharmacodynamic Effects of this compound Formulations in Rabbit Models
| Formulation | Animal Model | This compound Concentration | Maximum IOP Reduction | Reference |
| Standard Ophthalmic Solution | Alpha-chymotrypsinized Rabbit | 0.3% | 5.8 mm Hg | |
| Standard Ophthalmic Solution | Normotensive Rabbit | 0.1% - 0.6% | 20% - 29% from baseline | |
| Polyepsiloncaprolactone Nanocapsules | Rabbit | Not specified | Similar to commercial eye drops |
Table 2: Pharmacokinetic Parameters of Beta-Blockers in Rabbit Aqueous Humor (Illustrative)
| Drug | Formulation | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Reference |
| Atenolol | Ophthalmic Solution | 0.07% | - | - | |
| Timolol | Ophthalmic Solution | 1.22% - 1.51% | - | - | |
| Betaxolol | Ophthalmic Solution | 3.82% - 4.31% | - | - | |
| Propranolol (Oral) | Solution | 12.3% | - | - | |
| Propranolol (Transdermal) | Adhesive Device | 74.8% | - | - |
Experimental Protocols
1. Protocol for Intraocular Pressure (IOP) Measurement in Rabbits
-
Animal Preparation:
-
Acclimatize the rabbit to the handling and measurement procedure to minimize stress.
-
Administer anesthesia according to a standardized and approved protocol. A combination of ketamine (10 mg/kg) and xylazine (2 mg/kg) as a premedication, followed by isoflurane inhalation, is a recommended approach to minimize IOP fluctuations.
-
Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea, unless using a rebound tonometer that does not require it.
-
-
IOP Measurement:
-
Gently hold the rabbit's head to ensure it remains still.
-
Hold the calibrated tonometer (e.g., TonoVet or Tono-Pen) perpendicular to the central cornea.
-
Obtain at least three consecutive readings and calculate the average. Ensure the standard deviation between readings is low.
-
Perform all measurements at the same time of day for all animals to account for circadian variations.
-
-
Post-Procedure Care:
-
Apply a lubricating eye ointment to prevent corneal drying.
-
Monitor the animal during recovery from anesthesia.
-
2. Protocol for Draize Eye Irritation Test
-
Animal Selection:
-
Use healthy, adult albino rabbits.
-
Examine both eyes of each animal before the test to ensure they are free of defects.
-
-
Test Substance Instillation:
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill 0.1 mL of the liquid test substance (or 100 mg of a solid) into the conjunctival sac.
-
Gently hold the eyelids together for about one second to prevent loss of the substance.
-
The contralateral eye remains untreated and serves as a control.
-
-
Observation and Scoring:
-
Examine the eyes at 1, 24, 48, and 72 hours after instillation.
-
Score the ocular reactions for the cornea (opacity), iris, and conjunctiva (redness, chemosis, discharge) according to the Draize scoring scale.
-
-
Interpretation:
-
The scores are used to classify the irritation potential of the substance.
-
3. Protocol for Preparation of this compound-Loaded Nanocapsules
This is a general protocol based on the interfacial polymerization method described for encapsulating this compound.
-
Preparation of Organic Phase:
-
Dissolve this compound base and an oil (e.g., Miglyol 840) in an organic solvent such as acetone.
-
Add the monomer (e.g., isobutylcyanoacrylate or epsilon-caprolactone) to this organic solution.
-
-
Emulsification:
-
Prepare an aqueous phase containing a surfactant/stabilizer (e.g., Poloxamer 188).
-
Add the organic phase to the aqueous phase under high-speed stirring to form an oil-in-water emulsion.
-
-
Polymerization and Solvent Evaporation:
-
Continue stirring to allow for the polymerization of the monomer at the oil-water interface, forming the nanocapsule shell.
-
The organic solvent is then removed by evaporation under reduced pressure.
-
-
Purification and Characterization:
-
Purify the nanocapsule suspension by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.
-
Characterize the nanocapsules for particle size, zeta potential, drug loading efficiency, and in vitro drug release profile.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound formulations in animal models.
Caption: Troubleshooting decision tree for IOP-related experimental issues.
Caption: Mechanism of action and systemic absorption pathway of topical this compound.
References
- 1. Design of new formulations for topical ocular administration: polymeric nanocapsules containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Effects on Rabbit Corneal Endothelium between Preservative-free and Preservative-containing Dorzolamide/timolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Validation & Comparative
A Comparative Analysis of Metipranolol and Timolol in Ophthalmic Research
A comprehensive review of research studies indicates that Metipranolol and Timolol, both non-selective beta-adrenergic antagonists, are comparable in their primary efficacy of reducing intraocular pressure (IOP) in patients with primary open-angle glaucoma and ocular hypertension.[1][2] However, notable differences exist in their side effect profiles, systemic impact, and secondary mechanisms of action, which are critical for drug development and clinical application. Timolol is often considered the benchmark agent in its class.[1]
Quantitative Data Presentation
The following tables summarize the comparative quantitative data extracted from various research studies.
Table 1: Efficacy in Intraocular Pressure (IOP) Reduction
| Parameter | This compound | Timolol | Citation(s) |
| Concentration(s) Studied | 0.1% to 0.6% | 0.25% to 0.5% | [2][3] |
| Reported IOP Reduction | 20% to 33% from baseline | 20% to 29% from baseline | |
| Efficacy Comparison | Comparable to Timolol | Comparable to this compound | |
| Onset/Duration Notes | Most prominent IOP lowering effect at 2 and 6 hours post-instillation in one study. | More prominent effect at 12 hours and subsequent days in the same study. |
Table 2: Comparative Side Effect and Pharmacodynamic Profile
| Parameter | This compound | Timolol | Citation(s) |
| Local Ocular Side Effects | More frequent stinging/burning upon instillation; associated with granulomatous anterior uveitis. | Good ocular tolerance reported. | |
| Systemic Cardiovascular Effects | Did not significantly reduce exercise-induced tachycardia at 0.1% or 0.3% concentrations. | 0.25% solution significantly reduced exercise-induced tachycardia. | |
| Systemic Lipid Profile | Associated with decreased total & HDL cholesterol and increased triglycerides. | Associated with decreased total & HDL cholesterol and increased triglycerides. | |
| Systemic Respiratory Effects | Induces bronchoconstriction in asthmatic patients. | Induces bronchoconstriction in asthmatic patients. | |
| Lipid Solubility | ~6-fold greater lipid solubility (Octanol/buffer distribution coefficient: 5.19). | Lower lipid solubility (Octanol/buffer distribution coefficient: 0.84). | |
| Neuroprotective Efficacy Rank | Ranked higher than Timolol (Betaxolol > this compound > Timolol). | Ranked lower than this compound and Betaxolol. |
Key Experimental Protocols
Protocol 1: Clinical Comparison of IOP-Lowering Effects and Systemic Side Effects
This protocol outlines a typical methodology used in clinical trials to compare the two drugs.
-
Objective: To compare the effects of this compound and Timolol on intraocular pressure (IOP), visual fields, and systemic parameters in patients with primary open-angle glaucoma (POAG) or ocular hypertension.
-
Study Design: A randomized, double-blind, comparative clinical trial. A crossover design may also be used.
-
Patient Population: A cohort of patients diagnosed with POAG or ocular hypertension.
-
Treatment Arms:
-
This compound (e.g., 0.3% ophthalmic solution).
-
Timolol (e.g., 0.5% ophthalmic solution).
-
-
Methodology:
-
Baseline Measurement: Pre-treatment IOP is measured for all participants.
-
Randomization: Patients are randomly assigned to one of the treatment arms.
-
Dosing Regimen: Patients self-administer the assigned eye drops (e.g., twice daily) for a specified duration (e.g., 90 days).
-
IOP Measurement: IOP is measured at multiple time points post-instillation (e.g., 2, 6, and 12 hours) on several follow-up days (e.g., Day 15, 30, 60, 90).
-
Systemic Monitoring: Heart rate (at rest and during exercise), blood pressure, and blood lipid profiles (total cholesterol, HDL, triglycerides) are measured at baseline and at the end of the study.
-
Ocular Safety: Patients are monitored for any ocular side effects such as burning, stinging, or inflammation.
-
-
Data Analysis: Statistical analysis is performed to compare the mean change in IOP from baseline between the two groups. Systemic parameters and the incidence of adverse events are also statistically compared.
Protocol 2: In Vitro and In Vivo Assessment of Neuroprotection
This protocol describes an experimental approach to evaluate the neuroprotective properties of the drugs beyond their IOP-lowering effects.
-
Objective: To determine if this compound and Timolol can protect retinal neurons from ischemic or excitotoxic damage.
-
In Vivo Model (Ischemia-Reperfusion):
-
Animal Model: Typically rats or rabbits.
-
Procedure: Ischemia is induced in the retina, followed by reperfusion. The test compounds (this compound, Timolol) are applied topically.
-
Assessment: Retinal protection is evaluated by measuring changes in the electroretinogram (ERG) and by quantifying the loss of mRNA for ganglion cell markers like Thy-1.
-
-
In Vitro Model (Mixed Retinal Cultures):
-
Cell Culture: Neurons are isolated from retinal tissue and cultured.
-
Procedure: Anoxia (oxygen deprivation) is induced to simulate ischemic conditions in the presence or absence of the test compounds.
-
Assessment: Cell viability and loss are quantified to determine if the drugs counteract the anoxia-induced cell death.
-
-
Mechanistic Study (Ion Channel Effects):
-
Objective: To investigate the drugs' ability to block voltage-sensitive sodium and calcium channels, a proposed mechanism for their neuroprotective action.
-
Methodology: Neuronal preparations are stimulated with ligands to induce sodium and calcium influx. The ability of this compound and Timolol to attenuate this influx is measured.
-
Visualizations: Pathways and Processes
Beta-Adrenergic Signaling Pathway in the Ciliary Body
Both this compound and Timolol are beta-adrenergic receptor antagonists. They lower intraocular pressure by blocking beta-receptors in the ciliary epithelium of the eye, which leads to a reduction in the production of aqueous humor.
Caption: Mechanism of IOP reduction by beta-blockers in the ciliary epithelium.
Comparative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a head-to-head clinical study comparing this compound and Timolol for the treatment of glaucoma.
Caption: Workflow for a randomized controlled trial comparing this compound and Timolol.
References
- 1. Comparison of the ocular beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular this compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular responses to this compound and timolol eyedrops in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioanalytical Landscape: A Comparative Guide to Metipranolol and Deacetyl-metipranolol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of bioanalytical methods for the determination of the non-selective beta-blocker, Metipranolol, and its active metabolite, deacetyl-metipranolol. We will delve into the experimental protocols of two distinct chromatographic methods and present their performance data in a clear, comparative format.
The validation of bioanalytical methods is critical to ensure the reliability and reproducibility of results that inform key decisions in drug development. This guide focuses on two established techniques for the analysis of this compound and its primary metabolite: a Gas Chromatography-Electron Capture Detection (GC-ECD) method for simultaneous analysis in aqueous humor and a High-Performance Liquid Chromatography (HPLC) method with electrochemical detection for the analysis of deacetyl-metipranolol in plasma.
Method Comparison: At a Glance
The choice of a bioanalytical method is often dictated by the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. Below is a summary of the key performance characteristics of the two methods discussed in this guide.
| Parameter | GC-ECD for this compound & Deacetyl-metipranolol in Aqueous Humor | HPLC with Electrochemical Detection for Deacetyl-metipranolol in Plasma |
| Biological Matrix | Aqueous Humor | Plasma |
| Analytes | This compound and Deacetyl-metipranolol | Deacetyl-metipranolol |
| Detection Method | Electron Capture Detection (ECD) | Electrochemical Detection |
| Sensitivity (LLOQ) | Not explicitly stated | 2 ng/mL[1] |
| Internal Standard | Not explicitly stated | Pindolol[1] |
Experimental Protocols: A Detailed Look
A thorough understanding of the experimental procedure is essential for method replication and for appreciating the nuances of each technique.
Method 1: Gas Chromatography-Electron Capture Detection (GC-ECD) for Simultaneous Analysis
This method is designed for the simultaneous determination of this compound and deacetyl-metipranolol in the aqueous humor of rabbit eyes[2].
Sample Preparation Workflow
Chromatographic Conditions
-
Instrument: Gas Chromatograph with Electron Capture Detector (GC-ECD)
-
Column: Details not specified
-
Carrier Gas: Details not specified
-
Temperatures: Details not specified
Method 2: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This sensitive HPLC method was developed for the determination of deacetyl-metipranolol (DMP) in plasma[1].
Sample Preparation Workflow
Chromatographic and Detection Conditions
-
Instrument: High-Performance Liquid Chromatograph with an electrochemical detector.
-
Column: Reversed-phase ODS column.
-
Mobile Phase: Details not specified.
-
Column Temperature: 50°C.
-
Detection: Electrochemical detector.
Performance and Alternative Approaches
The HPLC method with electrochemical detection demonstrates good sensitivity for deacetyl-metipranolol in plasma, with a lower limit of quantification of 2 ng/mL[1]. This method has been successfully applied to pharmacokinetic studies in both healthy volunteers and patients with liver cirrhosis.
For the broader class of beta-blockers, including this compound, other analytical techniques have been explored. A comparative study of 16 beta-blockers in urine utilized Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The study concluded that while ELISA can be a useful rapid screening tool, GC-MS and LC-MS provide the necessary sensitivity, accuracy, and precision for confirmation and quantification, with LC-MS demonstrating the ability to determine analytes in the low ng/mL range.
Conclusion
The selection of a bioanalytical method for this compound and deacetyl-metipranolol is a critical decision that impacts the quality and reliability of research and development data. The GC-ECD method offers a simultaneous analysis in a specific matrix, while the HPLC method with electrochemical detection provides high sensitivity for the primary metabolite in plasma. For broader screening and confirmation with high sensitivity, LC-MS-based methods present a powerful alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed choice based on their specific analytical needs.
References
A Comparative Guide to Analytical Methods for Metipranolol Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Metipranolol, a beta-blocker used in the management of glaucoma. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and formulation development. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Due to the structural and chemical similarities, analytical methods developed for the related beta-blocker, Metoprolol, are often applicable to this compound. This guide incorporates data from studies on both compounds to provide a broader comparative landscape. It is important to note that while the methods presented here are validated, the data is compiled from various studies. For a definitive cross-validation, a head-to-head comparison of these methods using a single batch of this compound under identical laboratory conditions is recommended.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods for the determination of this compound and related beta-blockers. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 2-10 µg/mL[1] | 5-100 ng/mL[1] | 50-300 ng/mL[2] |
| Correlation Coefficient (r²) | >0.999[3] | >0.999[4] | >0.99 |
| Accuracy (% Recovery) | 98.0-100.5% | 98-102% | 80-90% |
| Precision (%RSD) | <2.0% | <1% | Not explicitly stated, but described as "reproducible" |
| Limit of Detection (LOD) | 0.098 µg/mL | 25.5 ng/mL | 10 ng/mL (with MS detector) |
| Limit of Quantification (LOQ) | 0.297 µg/mL | 96.22 ng/mL | 50 ng/mL (with FID detector) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
UV-Visible Spectrophotometric Method
This method is often favored for its simplicity and cost-effectiveness, making it suitable for routine quality control.
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent, such as 0.1N HCl or methanol.
-
Calibration Curve: A series of dilutions are made from the stock solution to cover the linear range (e.g., 2-10 µg/mL).
-
Absorbance Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax), which is approximately 275-280 nm for Metoprolol in methanol.
-
Sample Analysis: The sample containing this compound is appropriately diluted to fall within the calibration range, and its absorbance is measured. The concentration is then determined from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high sensitivity and specificity, making it ideal for the analysis of complex mixtures and biological samples.
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typical. The exact ratio is optimized for best separation.
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.
-
Detection: UV detection at a wavelength of approximately 223 nm is suitable for Metoprolol.
-
-
Standard and Sample Preparation: Standards and samples are dissolved in the mobile phase and filtered before injection.
-
Analysis: A fixed volume of the standard or sample is injected into the HPLC system. The retention time and peak area are used for identification and quantification, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and structural information, making it a powerful tool for confirmation and identification, especially in biological matrices.
-
Sample Preparation: For biological samples, a solid-phase extraction (SPE) is typically performed to isolate the drug.
-
Derivatization: To increase volatility, this compound is often derivatized, for example, with pentafluoropropionic anhydride (PFPA).
-
GC-MS Conditions:
-
Column: A suitable capillary column is used for separation.
-
Carrier Gas: Helium is a common carrier gas.
-
Temperature Program: A temperature gradient is used to elute the analyte.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Quantification: The peak area of a characteristic ion of the derivatized this compound is used for quantification against a calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for cross-validating analytical methods and the logical relationship between different analytical techniques based on their primary applications.
References
A Comparative Analysis of the Neuroprotective Efficacy of Metipranolol and Betaxolol
In the landscape of ophthalmic therapies, particularly for glaucoma, the neuroprotective potential of beta-blockers has garnered significant attention. Beyond their primary function of lowering intraocular pressure, certain agents within this class exhibit properties that may shield retinal ganglion cells from secondary degeneration. This guide provides a detailed comparison of the neuroprotective efficacy of two such beta-blockers: Metipranolol and Betaxolol. The following analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding their distinct mechanisms and therapeutic potential.
Mechanism of Neuroprotection: A Shared Pathway and a Unique Attribute
Both this compound and Betaxolol are understood to exert neuroprotective effects independent of their beta-adrenergic receptor antagonism. Their primary shared mechanism involves the blockade of voltage-gated sodium and calcium channels.[1][2][3] This action is crucial in mitigating the excitotoxic cascade initiated by ischemic events or elevated glutamate levels, which are implicated in the pathophysiology of glaucomatous optic neuropathy. By reducing the influx of sodium and calcium ions into retinal neurons, these drugs help prevent the downstream consequences of excitotoxicity, such as apoptosis.[4][5]
A key distinguishing feature of this compound is its potent antioxidant activity. This property, not prominently attributed to Betaxolol, allows this compound to directly counteract oxidative stress, a significant contributor to neuronal damage in various ocular diseases. This compound has been shown to attenuate lipid peroxidation and protect photoreceptors from oxidative injury.
Comparative Efficacy: In Vitro and In Vivo Evidence
Direct comparative studies suggest a hierarchy in the neuroprotective efficacy of these beta-blockers. In vitro investigations have indicated that Betaxolol may possess a superior neuroprotective effect compared to this compound and Timolol, with the order of efficacy being Betaxolol > this compound > Timolol. This difference in efficacy is thought to be related to their relative abilities to block sodium and calcium channels.
Quantitative Data Summary
The following table summarizes the available quantitative data from various experimental models to provide a clearer comparison of the neuroprotective effects of this compound and Betaxolol.
| Parameter | This compound | Betaxolol | Timolol (for reference) | Experimental Model | Source |
| Inhibition of Veratridine-Stimulated Na+ Influx (IC50) | Less effective than Betaxolol | 28.3 μM | Significantly less effective than Betaxolol | Rat Cortical Synaptosomes | |
| Anoxia-Induced Cell Loss and Viability Reduction | Partially counteracted | Partially counteracted (more effective than this compound) | Not significant | Mixed Retinal Cultures | |
| Attenuation of Ischemia-Reperfusion Injury | Attenuated | Attenuated | Attenuated | Rat Model (in vivo) | |
| Protection against Hypoxia-Induced RGC Death | - | Increased viability at 10⁻⁷M and 10⁻⁶M | Increased viability at 10⁻⁷M and 10⁻⁶M | Purified Rat Retinal Ganglion Cells | |
| Antioxidant Activity (Lipid Peroxidation Inhibition) | Potent antioxidant | No significant antioxidant activity reported | No significant antioxidant activity reported | Rat Retinal Photoreceptors |
Experimental Protocols
Ischemia-Reperfusion Injury in Rats
Objective: To evaluate the in vivo neuroprotective effect of topically applied beta-blockers against ischemia-reperfusion injury in the rat retina.
Methodology:
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: The anterior chamber of one eye is cannulated with a 27-gauge needle connected to a saline reservoir. The intraocular pressure is raised to 120 mmHg for 45 minutes to induce ischemia.
-
Drug Administration: The beta-blocker (this compound, Betaxolol, or Timolol) or vehicle is applied topically to the eye one hour before the ischemic insult and then daily for seven days.
-
Assessment of Neuroprotection:
-
Electroretinography (ERG): ERGs are recorded to assess retinal function. The amplitudes of the a- and b-waves are measured.
-
Immunohistochemistry: Retinal sections are stained for markers of retinal ganglion cells (e.g., Thy-1) to quantify cell survival.
-
Anoxia-Induced Cell Death in Mixed Retinal Cultures
Objective: To assess the in vitro neuroprotective efficacy of beta-blockers against anoxia-induced neuronal death.
Methodology:
-
Cell Culture: Mixed retinal cultures are prepared from neonatal Wistar rat pups.
-
Anoxia Induction: The cultures are placed in an anaerobic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified period to induce anoxia.
-
Drug Treatment: The beta-blockers are added to the culture medium at various concentrations prior to the anoxic period.
-
Viability Assessment: Cell viability is determined using assays such as the MTT assay or by counting the number of surviving neurons immunolabeled with a neuron-specific marker.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Neuroprotective mechanisms of this compound and Betaxolol.
Caption: In vivo experimental workflow for ischemia-reperfusion.
Conclusion
Both this compound and Betaxolol demonstrate neuroprotective properties that extend beyond their primary IOP-lowering effects, primarily through the blockade of voltage-gated sodium and calcium channels. While in vitro evidence suggests Betaxolol may have a more potent channel-blocking and subsequent neuroprotective effect, this compound possesses a unique and significant antioxidant capacity that offers an additional mechanism for protecting retinal cells from oxidative damage. The choice between these agents in a therapeutic or research context may depend on the specific pathological mechanisms being targeted. For conditions where excitotoxicity is the primary driver of neuronal loss, Betaxolol might be considered more effective. However, in diseases with a strong oxidative stress component, the antioxidant properties of this compound present a compelling advantage. Further head-to-head clinical trials are warranted to fully elucidate their comparative neuroprotective efficacy in a clinical setting.
References
- 1. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The beta-adrenoceptor antagonists this compound and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary neuroprotective effects of hypotensive drugs and potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Metipranolol and Other Beta-Blockers on Retinal Ganglion Cell Survival
For Immediate Release
This comprehensive guide provides a detailed, evidence-based comparison of the neuroprotective effects of Metipranolol and other beta-blockers on retinal ganglion cells (RGCs). The primary audience for this publication includes researchers, scientists, and drug development professionals actively engaged in the fields of ophthalmology and neuroprotection. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this guide aims to facilitate an objective evaluation of these compounds for therapeutic applications in retinal neurodegenerative diseases like glaucoma.
Comparative Efficacy in Retinal Ganglion Cell Survival
The neuroprotective potential of various beta-blockers has been assessed in numerous preclinical studies. While direct head-to-head comparisons in a single standardized model are limited, a synthesis of available data provides valuable insights into their relative efficacies. The following tables summarize key findings from studies evaluating the effects of this compound, Timolol, Betaxolol, and Nipradilol on RGC survival under conditions of hypoxia or ischemia, common stressors implicated in glaucomatous neurodegeneration.
Table 1: RGC Viability under Hypoxic Conditions
| Beta-Blocker | Concentration | RGC Viability (%) | Fold Increase vs. Control | Reference |
| Control (Hypoxia) | - | 51.5 | - | [1] |
| This compound | 100 µM | 53 (GABA-IR neurons) | 2.21 | [2] |
| Timolol | 10⁻⁷ M | 57.1 | 1.11 | [1] |
| 10⁻⁶ M | 58.0 | 1.13 | [1] | |
| 100 µM | 45 (GABA-IR neurons) | 1.88 | [2] | |
| Betaxolol | 10⁻⁷ M | 58.3 | 1.13 | |
| 10⁻⁶ M | 60.5 | 1.17 | ||
| Nipradilol | 10⁻⁸ M | 57.4 | 1.11 | |
| 10⁻⁷ M | 58.8 | 1.14 | ||
| 10⁻⁶ M | 60.5 | 1.17 |
Table 2: Neuroprotection in Ischemia-Reperfusion and Other Injury Models
| Beta-Blocker | Model | Key Findings | Reference |
| This compound | Ischemia-Reperfusion (rat) | Attenuated the reduction in ERG b-wave amplitude and loss of Thy-1 mRNA. | |
| Zinc-induced apoptosis | Attenuated photoreceptor apoptosis. | ||
| Timolol | Ischemia-Reperfusion (rat) | Attenuated the reduction in ERG b-wave amplitude and loss of Thy-1 mRNA. | |
| Experimental Glaucoma (DBA/2J mouse) | Significant effect on RGC survival (P<0.0001). | ||
| Betaxolol | Ischemia-Reperfusion (rat) | Attenuated the detrimental effects of ischemia-reperfusion. | |
| Nipradilol | Optic Nerve Transection (cat) | Promoted RGC survival: 60% survival at day 7 (vs. 43% control); 41% at day 14 (vs. 16% control). |
Mechanisms of Neuroprotection
The neuroprotective effects of beta-blockers are thought to extend beyond their primary function of lowering intraocular pressure. Several IOP-independent mechanisms have been proposed, including antioxidant activity and modulation of ion channel function.
Table 3: Mechanistic Insights - Antioxidant and Ion Channel Blocking Activities
| Beta-Blocker | Mechanism | Key Findings | Reference |
| This compound | Antioxidant | Inhibited SNP-induced lipid peroxidation with an IC₅₀ of 3.6 µM in retinal homogenates. | |
| Attenuated zinc-induced lipid peroxidation. | |||
| Betaxolol | Ca²⁺ Channel Blocker | Inhibited glutamate-induced increases in intracellular Ca²⁺. IC₅₀ of 235.7 µM. | |
| Na⁺ Channel Blocker | Reduced Na⁺ channel currents by approximately 20%. | ||
| Timolol | Ca²⁺ Channel Blocker | Suppressed glutamate-induced intracellular Ca²⁺ increase with an IC₅₀ of 2167.05 µM. | |
| Propranolol | Ca²⁺ Channel Blocker | Suppressed glutamate-induced intracellular Ca²⁺ increase with an IC₅₀ of 78.05 µM. | |
| Na⁺ Channel Blocker | Blocks cardiac and neuronal voltage-gated sodium channels. |
Signaling Pathways in Beta-Blocker Mediated Neuroprotection
The neuroprotective effects of beta-blockers are mediated through complex signaling cascades that ultimately converge on the inhibition of apoptosis and promotion of cell survival. The following diagrams illustrate the proposed mechanisms.
References
A Comparative Analysis of Metipranolol and Latanoprost for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the intraocular pressure (IOP)-lowering effects of Metipranolol and Latanoprost, two common medications in the management of glaucoma and ocular hypertension. This analysis is supported by a review of existing experimental data and detailed methodologies to inform preclinical and clinical research.
Mechanism of Action
This compound is a non-selective beta-adrenergic antagonist.[1][2] Its primary mechanism for reducing IOP involves decreasing the production of aqueous humor by the ciliary body.[1][2][3] By blocking beta-adrenergic receptors, this compound reduces the inflow of aqueous humor into the eye, thereby lowering intraocular pressure.
Latanoprost , a prostaglandin F2α analogue, lowers IOP by a different mechanism. It primarily increases the uveoscleral outflow of aqueous humor, which is a secondary drainage pathway for the fluid in the eye. Latanoprost binds to prostaglandin F receptors in the ciliary muscle, leading to remodeling of the extracellular matrix and a reduction in hydraulic resistance, which facilitates the drainage of aqueous humor.
Quantitative Comparison of IOP-Lowering Efficacy
| Parameter | Latanoprost 0.005% (once daily) | Timolol 0.5% (twice daily) (Proxy for this compound) | References |
| Mean IOP Reduction (mmHg) | -6.7 ± 3.4 | -4.9 ± 2.9 | |
| Percentage IOP Reduction | 26.8% | 19.9% | |
| Meta-analysis of Percentage IOP Reduction | 30.2% | 26.9% |
These studies consistently demonstrate that Latanoprost provides a statistically significant greater reduction in IOP compared to Timolol. A meta-analysis of eleven randomized controlled trials concluded that Latanoprost is more effective than Timolol in lowering IOP. For instance, one six-month multicenter trial found that Latanoprost achieved a mean IOP reduction of -6.7 mmHg, which was significantly greater than the -4.9 mmHg reduction seen with Timolol. Another 12-week study reported a 26.8% IOP reduction with Latanoprost versus 19.9% with Timolol.
Experimental Protocols
Below is a representative experimental protocol for an in vivo comparative study of IOP-lowering drugs in an animal model, such as the rabbit, which is commonly used for glaucoma research.
Title: A Comparative Study of the Intraocular Pressure-Lowering Effects of this compound and Latanoprost in a Rabbit Model of Ocular Hypertension.
1. Animal Model:
-
Species: New Zealand White rabbits.
-
Justification: Rabbits are a well-established model for ocular hypertension studies.
-
Induction of Ocular Hypertension: A common method is the injection of hypertonic saline into the vitreous body to induce a transient elevation in IOP.
2. Study Groups:
-
Group 1: Control (Vehicle)
-
Group 2: this compound (e.g., 0.6% solution)
-
Group 3: Latanoprost (e.g., 0.005% solution)
3. Drug Administration:
-
A single drop of the respective solution is administered topically to one eye of each animal in the treatment groups. The contralateral eye can serve as an internal control.
4. IOP Measurement:
-
Instrument: A rebound tonometer (e.g., Tono-Pen) is used for IOP measurements.
-
Procedure:
-
Baseline IOP is measured in both eyes before drug administration.
-
Following drug instillation, IOP is measured at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of action.
-
Topical anesthetic (e.g., proparacaine hydrochloride) is applied to the cornea before each measurement to minimize discomfort.
-
5. Data Analysis:
-
The mean change in IOP from baseline is calculated for each group at each time point.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the IOP-lowering effects between the treatment groups and the control group.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the signaling pathways of this compound and Latanoprost, as well as a typical experimental workflow.
References
Comparative study of Metipranolol's effect on different ocular cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metipranolol's performance on various ocular cell lines, supported by experimental data. The findings highlight the drug's protective effects against oxidative and nitrosative stress, particularly in retinal cells.
This compound, a non-selective β-adrenergic receptor antagonist, is primarily used in the treatment of glaucoma to reduce intraocular pressure. Emerging research, however, has illuminated its broader cellular effects within the eye, suggesting a potential therapeutic role beyond its primary indication. This guide synthesizes the available in vitro and in vivo data on the impact of this compound on key ocular cell lines, including Retinal Pigment Epithelial (RPE) cells, photoreceptors, trabecular meshwork cells, and corneal epithelial cells.
Comparative Efficacy and Cytotoxicity
This compound exhibits a notable protective effect on retinal cells, primarily through its antioxidant properties. In studies inducing oxidative stress, this compound has been shown to mitigate apoptosis and preserve cell function.
| Cell Line | Experimental Model | Key Findings | Reference |
| Retinal Pigment Epithelial (RPE) Cells | Zinc-induced oxidative stress | This compound (100 µM) significantly attenuated zinc-induced apoptosis, as evidenced by a reduction in TUNEL-positive cells. It also inhibited lipid peroxidation. | [1][2] |
| Photoreceptor Cells | Zinc-induced and SNP-induced oxidative/nitrosative stress | This compound blunted photoreceptor apoptosis and reduced markers of nitrosative stress in animal models of retinal degeneration. It inhibited SNP-induced lipid peroxidation with an IC50 of 4µM in retinal homogenates. | [1][3][4] |
| Trabecular Meshwork (TM) Cells | In vitro culture | Data on the direct pro-apoptotic or cytotoxic effects of this compound on TM cells is limited. However, studies on other beta-blockers like timolol suggest a potential for inducing morphological changes. Further research is needed to specifically elucidate this compound's impact. | |
| Corneal Epithelial Cells | In vitro cytotoxicity assays | Comparative studies on the cytotoxicity of various beta-blockers on corneal epithelial cells have been conducted, but specific IC50 values for this compound are not readily available in the reviewed literature, indicating a need for direct comparative studies. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's effects on ocular cells.
Cell Viability and Apoptosis Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose cells to varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
2. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) Assay for Apoptosis:
-
Cell/Tissue Preparation: Fix cells grown on coverslips or tissue sections with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution such as 0.1% Triton X-100 in 0.1% sodium citrate.
-
Labeling: Incubate the samples with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, according to the manufacturer's instructions. This allows the TdT to label the 3'-OH ends of fragmented DNA.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye like DAPI or Hoechst.
-
Imaging: Visualize the samples using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.
Oxidative Stress and Mechanistic Assays
1. Lipid Peroxidation Assay (TBARS Assay):
-
Sample Preparation: Prepare retinal or cell homogenates in a suitable buffer.
-
Induction of Peroxidation: Induce lipid peroxidation by adding an oxidizing agent (e.g., sodium nitroprusside (SNP) or an iron/ascorbate mixture) in the presence or absence of this compound or other test compounds.
-
TBARS Reaction: Stop the reaction and add thiobarbituric acid (TBA) solution. Heat the samples to allow the formation of thiobarbituric acid reactive substances (TBARS).
-
Measurement: Measure the absorbance of the resulting pink-colored product at approximately 532 nm. The amount of TBARS is indicative of the level of lipid peroxidation.
Signaling Pathways and Experimental Workflows
This compound's protective effects in retinal cells are primarily attributed to its ability to counteract oxidative and nitrosative stress. The drug appears to interrupt the downstream signaling cascade leading to apoptosis.
Caption: Protective signaling pathway of this compound against oxidative stress-induced apoptosis.
The workflow for assessing the cytoprotective effect of this compound on ocular cells typically involves inducing a stressor and then measuring the extent of cell death or damage in the presence and absence of the drug.
Caption: Experimental workflow for evaluating this compound's cytoprotective effects.
Conclusion
The available evidence strongly suggests that this compound possesses significant protective capabilities against oxidative and nitrosative stress in retinal pigment epithelial cells and photoreceptors. Its antioxidant properties appear to be a key mechanism underlying these effects. However, to fully understand its comparative profile, further research is warranted to directly compare its cytotoxicity and protective effects across a broader range of ocular cell lines, including trabecular meshwork and corneal epithelial cells, under standardized conditions. Such studies will be invaluable for elucidating the full therapeutic potential of this compound in various ocular pathologies.
References
- 1. The beta-adrenergic receptor antagonist this compound blunts zinc-induced photoreceptor and RPE apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound promotes structure and function of retinal photoreceptors in the rd10 mouse model of human retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Metipranolol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Metipranolol, a beta-blocker used in the management of glaucoma. The focus is on providing a comprehensive overview of a validated state-of-the-art method, alongside a comparison with alternative analytical techniques. This document is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, based on performance, sensitivity, and experimental requirements.
Method Comparison Overview
Primary Validated Method: UHPLC-MS/MS
A highly sensitive and specific UHPLC-MS/MS method for the quantification of 18 beta-blockers, including this compound, in human postmortem specimens has been developed and validated.[1] This method is particularly suited for applications requiring low detection limits and high throughput.
Experimental Protocol: UHPLC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., blood, plasma), add an internal standard.
-
Alkalinize the sample with a suitable buffer to pH 9.
-
Extract the analytes with 500 µL of ethyl acetate by vortexing for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Detection
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
This compound MRM Transition: Precursor ion > Product ion (Specific m/z values to be optimized based on instrumentation)
-
Data Presentation: UHPLC-MS/MS Validation Parameters
The following table summarizes the validation data for the UHPLC-MS/MS method for the quantification of a panel of beta-blockers, including this compound.[1]
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Intra-day Precision (%RSD) | 1.7 - 12.3% |
| Inter-day Precision (%RSD) | 1.7 - 12.3% |
| Accuracy (%RE) | -14.4 to 14.1% |
| Recovery | 80.0 - 119.6% |
| Matrix Effect | ±20.0% |
Mandatory Visualization: UHPLC-MS/MS Workflow
Caption: Workflow for this compound quantification by UHPLC-MS/MS.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of beta-blockers in biological matrices, often requiring derivatization to improve the volatility and thermal stability of the analytes.
Experimental Protocol: GC-MS (General Approach)
1. Sample Preparation (Solid-Phase Extraction & Derivatization)
-
To a urine or plasma sample, add an internal standard.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with a suitable agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form volatile derivatives.
-
Reconstitute the derivatized sample in an appropriate solvent.
2. Chromatographic Conditions
-
Column: Capillary column suitable for drug analysis (e.g., HP-5MS).
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient to ensure separation of analytes.
3. Mass Spectrometric Detection
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
Data Presentation: GC-MS Validation Parameters (Illustrative)
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | Variable, dependent on extraction efficiency |
Mandatory Visualization: Comparative Logic
Caption: Comparison of UHPLC-MS/MS and GC-MS for this compound analysis.
Comparison Summary and Recommendations
| Feature | UHPLC-MS/MS | GC-MS |
| Sensitivity | Very high (sub-ng/mL LOQ) | High (ng/mL LOQ) |
| Selectivity | Excellent, due to MS/MS fragmentation | Very good, especially with SIM |
| Sample Preparation | Simpler (LLE often sufficient) | More complex (often requires SPE and derivatization) |
| Analysis Time | Faster run times | Longer run times |
| Throughput | High | Moderate |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
| Robustness | Generally robust and reproducible | Can be robust, but derivatization can introduce variability |
Recommendations:
-
For high-throughput screening, pharmacokinetic studies, and applications requiring the lowest possible detection limits , the UHPLC-MS/MS method is superior. Its high sensitivity and selectivity, coupled with a simpler sample preparation protocol, make it the method of choice for demanding research and clinical applications.
-
GC-MS remains a viable and powerful alternative, particularly in laboratories where this instrumentation is already established. It provides good sensitivity and selectivity. However, the need for derivatization can increase sample preparation time and complexity.
This guide highlights the current state of analytical methodologies for this compound quantification. The choice of method should be based on the specific requirements of the study, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput.
References
Assessing the Long-Term Efficacy of Metipranolol in Preclinical Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of glaucoma therapies, understanding the long-term preclinical efficacy of potential candidates is paramount. This guide provides a comparative analysis of Metipranolol, a non-selective beta-adrenergic antagonist, against other commonly used intraocular pressure (IOP)-lowering agents: Timolol, Betaxolol, and the prostaglandin analog Latanoprost. The following sections detail their performance in preclinical models, outline experimental protocols, and visualize their mechanisms of action.
Comparative Efficacy in Preclinical Models
While direct, long-term comparative preclinical studies of this compound against Timolol, Betaxolol, and Latanoprost in a single chronic glaucoma model are limited, a composite analysis of available data provides valuable insights into their respective profiles. The primary endpoints in these studies are typically the reduction of intraocular pressure (IOP) and neuroprotection of retinal ganglion cells (RGCs).
Data Summary
| Drug Class | Drug | Preclinical Model | Key Efficacy Findings | Citation |
| Non-selective β-blocker | This compound | Ischemia-reperfusion (rat) | Demonstrates neuroprotective effects, ranking between Betaxolol and Timolol.[1] | [1] |
| rd10 mouse (retinitis pigmentosa) | Reduces nitrosative stress and promotes photoreceptor survival, suggesting neuroprotective actions beyond IOP reduction.[2] | [2] | ||
| Non-selective β-blocker | Timolol | Laser-induced ocular hypertension (rat) | Exhibits neuroprotective properties for retinal ganglion cells independent of its IOP-lowering effect.[3] | |
| Ischemia-reperfusion (rat) | Shows some neuroprotective effect, but less than this compound and Betaxolol. | |||
| β1-selective blocker | Betaxolol | Ischemia-reperfusion (rat) | Shows the most significant neuroprotective effect among the compared beta-blockers, attributed to its ability to block sodium and calcium channels. | |
| Prostaglandin F2α analog | Latanoprost | Normotensive mice | Effectively lowers IOP. | |
| Cynomolgus monkeys | Significantly increases uveoscleral outflow. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical assessment of these glaucoma therapies.
Induction of Experimental Glaucoma
A common method to induce chronic ocular hypertension in rodents is the injection of microbeads into the anterior chamber.
-
Animal Model: C57BL/6 mice or Wistar rats are commonly used.
-
Procedure:
-
Animals are anesthetized.
-
A single injection of polystyrene microbeads suspended in a sterile vehicle (e.g., saline with hydroxypropyl methylcellulose) is made into the anterior chamber of one eye.
-
The contralateral eye often serves as a control.
-
-
Outcome: The microbeads obstruct the trabecular meshwork, leading to a sustained elevation of IOP that mimics glaucoma.
Long-Term Intraocular Pressure (IOP) Monitoring
Consistent and accurate IOP measurement is critical for assessing long-term efficacy.
-
Method: Rebound tonometry (e.g., TonoLab) is a widely used non-invasive method for conscious rodents. For more continuous and precise measurements, some studies utilize implantable pressure transducers.
-
Schedule: IOP is typically measured at baseline before induction of glaucoma and then at regular intervals (e.g., weekly or bi-weekly) for the duration of the study (e.g., 4-12 weeks).
-
Data Analysis: The percentage reduction in IOP from baseline in the treated group is compared to the vehicle-treated control group.
Assessment of Neuroprotection
Evaluating the survival of retinal ganglion cells (RGCs) is a key measure of neuroprotective efficacy.
-
Method 1: Histology:
-
At the end of the study, animals are euthanized, and the eyes are enucleated.
-
Retinal flat mounts are prepared and stained with markers for RGCs (e.g., Brn3a).
-
The number of surviving RGCs is quantified using microscopy and image analysis software.
-
-
Method 2: Electroretinography (ERG):
-
Scotopic and photopic ERG recordings can be taken at various time points throughout the study.
-
A reduction in the b-wave amplitude can indicate photoreceptor dysfunction and RGC death.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its comparators are mediated by distinct signaling pathways.
This compound and other Beta-Blockers: Reduction of Aqueous Humor Production
This compound, as a non-selective beta-blocker, primarily lowers IOP by reducing the production of aqueous humor by the ciliary body. This is achieved through the blockade of β1- and β2-adrenergic receptors on the ciliary epithelium.
Latanoprost: Enhancement of Uveoscleral Outflow
Latanoprost, a prostaglandin F2α analog, lowers IOP by increasing the outflow of aqueous humor through the uveoscleral pathway.
Experimental Workflow for Comparative Efficacy Studies
The following diagram outlines a typical workflow for a long-term preclinical study comparing the efficacy of these anti-glaucoma agents.
Conclusion
Based on the available preclinical data, this compound demonstrates efficacy in lowering IOP, comparable to other non-selective beta-blockers like Timolol, primarily by reducing aqueous humor production. Furthermore, emerging evidence suggests a potential neuroprotective role for this compound, independent of its pressure-lowering effects. Betaxolol appears to offer superior neuroprotection in certain models due to its distinct mechanism of blocking ion channels. Latanoprost provides a potent IOP-lowering effect through a different mechanism of enhancing uveoscleral outflow.
The lack of direct, long-term comparative preclinical studies underscores a critical knowledge gap. Future research should focus on head-to-head comparisons of these agents in chronic glaucoma models to provide a more definitive assessment of their long-term efficacy and neuroprotective potential. Such studies will be invaluable for guiding the development of next-generation glaucoma therapies.
References
- 1. The beta-adrenoceptor antagonists this compound and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes structure and function of retinal photoreceptors in the rd10 mouse model of human retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Proper Disposal of Metipranolol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of metipranolol, a non-selective beta-blocker, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Unused or expired this compound must be managed as hazardous waste due to its potential aquatic toxicity. This guide provides essential safety and logistical information, including step-by-step disposal procedures and environmental impact data.
This compound is not classified as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), which simplifies disposal regulations.[1] However, its hazardous characteristics, particularly its toxicity to aquatic life, necessitate careful handling and disposal to prevent environmental contamination.
Disposal Procedures
The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step-by-Step Laboratory Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
-
-
Waste Segregation:
-
Solid Waste: Collect expired or unused this compound tablets or powder in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top lid.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatible.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as weighing boats, contaminated gloves, or paper towels, should be disposed of in the solid hazardous waste container.
-
-
Waste Container Labeling: All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Aquatic Hazard")
-
The accumulation start date (the date the first waste was added to the container)
-
The name and contact information of the generating laboratory or researcher.
-
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Disposal Request: Once the waste container is full or has reached its accumulation time limit (as per institutional or local regulations), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Environmental Impact and Ecotoxicity Data
This compound and other beta-blockers can have adverse effects on aquatic organisms. While specific ecotoxicity data for this compound is limited, data for the structurally similar beta-blocker, metoprolol, provides a valuable proxy for assessing its environmental risk.
| Chemical | Organism | Test Type | Endpoint | Result | Reference |
| Metoprolol | Zebrafish (Danio rerio) | 96-hour acute toxicity | LC50 | > 50 mg/L | [2][3] |
| Metoprolol | Green Algae (Scenedesmus vacuolatus) | - | - | Considered harmful to aquatic organisms | [4] |
| Propranolol | Zebrafish (Danio rerio) | 96-hour acute toxicity | LC50 | 2.48 mg/L | [2] |
LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of the test organisms within a specified time.
Experimental Protocol: Chemical Degradation of Beta-Blockers
For laboratory settings equipped to handle chemical degradation, advanced oxidation processes (AOPs) have been shown to be effective in breaking down beta-blockers in aqueous solutions. The electro-Fenton (EF) process, for example, can achieve high mineralization rates. Studies have also investigated the photolysis of beta-blockers, with propranolol showing faster degradation under simulated sunlight compared to metoprolol. Slow hydrolysis has been observed for metoprolol.
Note: Any chemical degradation protocol should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place. The resulting treated solution must still be evaluated for residual toxicity and disposed of in accordance with local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 2. Toxicity and enantiospecific differences of two β-blockers, propranolol and metoprolol, in the embryos and larvae of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-blockers in the environment: part II. Ecotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Metipranolol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical guidance for the handling of Metipranolol in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Hazard Classification and Personal Protective Equipment (PPE)
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].
Based on this classification, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound powder or solutions.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Nitrile gloves | Double-gloving is required when handling stock solutions or performing procedures with a high risk of splashing. |
| Eye Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A fully fastened lab coat is required. |
| Respiratory Protection | N95 Respirator | Required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Quantitative Data
Due to a lack of publicly available, officially established Occupational Exposure Limits (OELs) for this compound, a precautionary approach is necessary. For pharmaceutical compounds with limited data, an OEL can be estimated by applying safety factors to the lowest therapeutic dose or based on toxicological data from similar compounds. A conservative approach is to handle this compound as a compound with a moderate hazard potential.
| Data Point | Value | Source/Methodology |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | PubChem |
| Occupational Exposure Limit (OEL) | Not Established | - |
| Calculated Acceptable Daily Exposure (ADE) | Data Not Available | For novel or data-poor compounds, the Threshold of Toxicological Concern (TTC) concept may be applied to estimate an ADE. Given its pharmacological activity, a conservative TTC would be in the range of 1-100 µ g/day . |
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory environment.
Engineering Controls
-
Weighing: All weighing of this compound powder must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Solution Preparation: Preparation of stock solutions and dilutions should also be performed within a chemical fume hood.
Standard Operating Procedure
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within the chemical fume hood by lining it with absorbent bench paper.
-
Assemble all necessary equipment (e.g., balance, weigh boats, spatulas, vials, solvents).
-
-
Handling:
-
Carefully weigh the desired amount of this compound powder.
-
To prepare a solution, slowly add the solvent to the powder to avoid generating dust.
-
Ensure the container is securely capped after use.
-
-
Post-Handling:
-
Clean all equipment and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove outer gloves before exiting the fume hood.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste:
-
Contaminated items such as gloves, weigh boats, and absorbent paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound should be collected in separate, sealed, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
-
Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced container can be disposed of in the regular trash.
-
Experimental Protocols
No specific experimental protocols for the safe handling of this compound beyond standard laboratory procedures for hazardous chemicals are available. Researchers should develop and validate their own protocols in accordance with their specific experimental needs and institutional safety guidelines.
Signaling Pathway
This compound is a non-selective β-adrenergic receptor antagonist. It blocks the action of epinephrine and norepinephrine on both β1 and β2 adrenergic receptors. This blockade inhibits the downstream signaling cascade that is normally initiated by agonist binding.
Caption: this compound blocks β-adrenergic receptor signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
